2,2-Dimethylcyclohexane-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDTHQAIWWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338759 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-13-0 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclohexane-1,3-dione
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,2-dimethylcyclohexane-1,3-dione, a significant building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
This compound, also known as dimedone, is a cyclic diketone with the chemical formula C₈H₁₂O₂.[1] Its unique structure and reactivity make it a valuable precursor in the synthesis of various organic compounds and natural products. This guide will explore the two principal synthetic pathways to this molecule: the classical one-pot synthesis involving a Michael addition and subsequent cyclization, and the direct alkylation of a pre-formed cyclohexanedione ring.
Classical One-Pot Synthesis from Mesityl Oxide and Diethyl Malonate
The most established and widely utilized method for synthesizing this compound is a one-pot reaction sequence starting from mesityl oxide and diethyl malonate. This process sequentially involves a Michael addition, an intramolecular Claisen (Dieckmann) condensation, hydrolysis, and decarboxylation.
Overall Reaction Scheme
The overall transformation can be summarized as follows:
Caption: Overall workflow of the classical synthesis of this compound.
Detailed Reaction Mechanism
The synthesis proceeds through the following mechanistic steps:
Caption: Stepwise mechanism of the classical synthesis pathway.
Experimental Protocol
The following is a representative experimental protocol for the classical synthesis of this compound, adapted from established procedures.
Materials:
-
Absolute Ethanol (B145695)
-
Sodium metal
-
Diethyl malonate
-
Mesityl oxide (freshly distilled)
-
Potassium hydroxide (B78521)
-
Hydrochloric acid (concentrated and dilute)
-
Decolorizing charcoal (Norite)
Procedure:
-
Preparation of Sodium Ethoxide: In a dry, three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 400 mL of absolute ethanol. Add 23 g (1 gram-atom) of clean sodium metal in portions at a rate that maintains the solution at its boiling point.
-
Michael Addition and Dieckmann Condensation: After all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate. Subsequently, slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide (boiling point 126-131 °C) through the dropping funnel. The mixture is then refluxed with constant stirring for two hours.
-
Hydrolysis: A solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water is added to the reaction mixture, which is then stirred and refluxed for an additional six hours.
-
Work-up and Decarboxylation: While still hot, the mixture is made just acidic to litmus (B1172312) with dilute hydrochloric acid. The flask is then set up for distillation, and the ethanol is removed by heating on a water bath. The residue is boiled with approximately 15 g of decolorizing charcoal and filtered. This charcoal treatment is repeated. The hot filtrate is finally made distinctly acidic to methyl orange with dilute hydrochloric acid, boiled for a few minutes to ensure complete decarboxylation, and then allowed to cool.
-
Isolation and Purification: The crystallized product is collected by suction filtration, washed with ice-cold water, and air-dried. The crude product can be further purified by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 67-85% | [2] |
| Melting Point | 148-150 °C | [2] |
| ¹H NMR (CDCl₃) | δ 1.10 (s, 6H), 2.55 (s, 4H) | [3] |
| ¹³C NMR (CDCl₃) | δ 28.4, 50.8, 58.9, 211.5 | [4] |
| IR (KBr, cm⁻¹) | ~2960, ~1720, ~1700 | [5] |
Synthesis via Alkylation of Cyclohexane-1,3-diones
An alternative route to this compound involves the direct alkylation of a pre-existing cyclohexane-1,3-dione or a mono-methylated derivative. This method is particularly useful for preparing asymmetrically substituted diketones.
Overall Reaction Scheme
The general transformation involves the methylation of 2-methylcyclohexane-1,3-dione (B75653).
Caption: Overall scheme for the synthesis via alkylation.
Detailed Reaction Mechanism
The alkylation proceeds via the formation of an enolate, which then acts as a nucleophile.
Caption: Mechanism of the alkylation of 2-methylcyclohexane-1,3-dione.
Experimental Protocol
The following protocol describes the methylation of 2-methylcyclohexane-1,3-dione.
Materials:
-
2-Methylcyclohexane-1,3-dione
-
Triton B (40% in methanol)
-
Methyl iodide
-
Concentrated Hydrochloric acid
-
Ethyl acetate
-
5% Sodium thiosulfate (B1220275) solution
-
Saturated Sodium hydrogen carbonate solution
-
Saturated Sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 50.4 g (0.4 mol) of 2-methylcyclohexane-1,3-dione in 500 mL of dry methanol.
-
Addition of Base and Alkylating Agent: To the stirred solution, add 168 mL of Triton B (40% in methanol) dropwise. After the addition is complete, stir the solution at room temperature for 10 minutes, then add 60.0 g (0.423 mol) of methyl iodide portionwise.
-
Reflux: Heat the solution under reflux with stirring for 16-20 hours.
-
Work-up: After cooling to room temperature, remove about 400 mL of methanol by rotary evaporation. Pour the residue into a mixture of 100 mL of concentrated hydrochloric acid and approximately 100 g of ice and stir for 30 minutes.
-
Extraction and Purification: Collect any precipitated starting material by filtration. Extract the filtrate four times with 100 mL of ethyl acetate. Wash the combined organic extracts with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The residue is then distilled to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 54-57% | |
| Boiling Point | 92-97 °C (4 mm) |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The classical one-pot synthesis from mesityl oxide and diethyl malonate offers a high-yield pathway from simple acyclic precursors. The alkylation of a pre-formed cyclohexanedione ring provides a versatile alternative, particularly for the synthesis of specifically substituted derivatives. The choice of method will depend on the availability of starting materials, desired scale, and the specific structural requirements of the target molecule. This guide provides the necessary detailed information for researchers to select and implement the most suitable synthetic strategy for their needs.
References
A Comprehensive Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione (CAS: 562-13-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylcyclohexane-1,3-dione, with a CAS number of 562-13-0, is a cyclic diketone that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the gem-dimethyl group and the 1,3-dione moiety, govern its reactivity and make it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, spectroscopic data, and safety information for this compound. Furthermore, it explores the biological activities associated with the broader class of cyclohexane-1,3-dione derivatives and discusses the potential implications for drug discovery.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [2][3][4] |
| Molecular Weight | 140.18 g/mol | [2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 94-96 °C | [1] |
| Boiling Point | 233.7 °C at 760 mmHg | [1] |
| Flash Point | 94 °C | [2] |
| Solubility | Soluble in water (34 g/L at 25°C), ethanol, and methanol (B129727). | [3] |
| Storage Temperature | Room temperature | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 562-13-0 | [1][2][3][4] |
| InChI | 1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | [1][4] |
| InChI Key | AOPBDTHQAIWWMI-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CC1(C(=O)CCCC1=O)C | [2][4] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Information
| Technique | Data Availability | Reference |
| ¹H NMR | Spectrum available | [4] |
| Infrared (IR) Spectroscopy | FTIR spectrum available (KBr-Pellet) | [5] |
| Mass Spectrometry (MS) | GC-MS data available | [5] |
| Raman Spectroscopy | Spectrum available | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the methylation of 2-methylcyclohexane-1,3-dione (B75653). A detailed experimental protocol is provided by Organic Syntheses.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-Methylcyclohexane-1,3-dione (0.4 mol)
-
Dry Methanol (500 mL)
-
Triton B (40% in methanol, 168 mL)
-
Methyl iodide (0.423 mol)
-
Concentrated Hydrochloric Acid
-
Ice
-
Ethyl Acetate
-
5% Sodium Thiosulfate (B1220275) Solution
-
Saturated Sodium Hydrogen Carbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate (B86663)
Procedure:
-
A solution of 2-methylcyclohexane-1,3-dione in dry methanol is prepared in a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Triton B is added dropwise to the stirred solution.
-
After stirring for 10 minutes at room temperature, methyl iodide is added portionwise.
-
The solution is stirred and heated under reflux for 16-20 hours.
-
After cooling, the methanol is partially removed by rotary evaporation.
-
The residue is poured into a mixture of concentrated hydrochloric acid and ice and stirred for 30 minutes.
-
The precipitated solid (unreacted starting material) is removed by filtration.
-
The filtrate is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed by rotary evaporation, and the residue is distilled to yield this compound.
Chemical Reactivity: Keto-Enol Tautomerism
A key feature of 1,3-dicarbonyl compounds like this compound is their ability to undergo keto-enol tautomerism. The presence of the gem-dimethyl group at the 2-position influences the equilibrium between the keto and enol forms. Understanding this tautomerism is crucial for predicting its reactivity in various chemical transformations.
Biological Activity and Relevance in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of cyclohexane-1,3-dione derivatives has garnered significant attention in drug discovery.
Derivatives of cyclohexane-1,3-dione have been investigated for a range of pharmacological activities, including:
-
Anticancer: Some derivatives have shown potent inhibitory activity against tyrosine kinases, such as c-Met, which are key targets in cancer therapy.[6]
-
Herbicidal: 2-Acyl-cyclohexane-1,3-diones are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.[7][8] Interestingly, one study noted that the addition of dimethyl groups to the cyclohexane-1,3-dione ring had a negative impact on this inhibitory activity.[7]
-
Antimicrobial and Antifungal: Certain derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[6][7]
-
Anti-inflammatory and Analgesic: The structural scaffold is considered a valuable starting point for the synthesis of compounds with potential anti-inflammatory and analgesic effects.[9]
-
Antioxidant: Tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) have shown antioxidant potential.[10]
The role of this compound as an intermediate in the synthesis of the anticancer drug Taxol further underscores its importance in the pharmaceutical field.[2][3]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[8]
Table 4: GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark)[1][11] |
| Signal Word | Warning[1][4][11] |
| Hazard Statements | H302: Harmful if swallowed[1][4][11]H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][4] |
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties. Its established synthesis protocols and the known biological activities of the broader cyclohexane-1,3-dione class make it a valuable molecule for researchers in organic synthesis and medicinal chemistry. While further investigation into its specific biological activities is warranted, its role as a synthetic intermediate and the pharmacological potential of its derivatives position it as a compound of continued interest in the development of new therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 562-13-0 | Benchchem [benchchem.com]
- 3. This compound | 562-13-0 | AAA56213 [biosynth.com]
- 4. This compound(562-13-0) 1H NMR [m.chemicalbook.com]
- 5. This compound | C8H12O2 | CID 550967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
2,2-Dimethylcyclohexane-1,3-dione 1H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-Dimethylcyclohexane-1,3-dione
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the key spectral features, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis.
Molecular Structure and Proton Environments
This compound possesses a symmetrical structure with three distinct proton environments, which give rise to three unique signals in the ¹H NMR spectrum. The protons are labeled as follows for the purpose of this analysis:
-
Hₐ: The six equivalent protons of the two methyl groups at the C2 position.
-
Hₑ: The two equivalent protons of the methylene (B1212753) group at the C5 position.
-
Hբ: The four equivalent protons of the two methylene groups at the C4 and C6 positions.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), exhibits the following signals. The data is summarized in the table below for clarity and comparative analysis.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₂ (Hₐ) | 1.29 | Singlet (s) | 6H |
| -CH₂- (C5, Hₑ) | 1.93 | Multiplet (m) | 2H |
| -CH₂- (C4, C6, Hբ) | 2.67 | Triplet (t) | 4H |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]
Experimental Protocol
The following section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The dissolution should be performed in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.
-
Tuning and Locking: Tune the spectrometer probe for the ¹H frequency. Lock the field frequency using the deuterium (B1214612) signal from the CDCl₃ solvent.
-
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and obtain a sharp, symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each signal.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical relationships in the ¹H NMR analysis of this compound, from molecular structure to spectral interpretation.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,2-Dimethylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2,2-Dimethylcyclohexane-1,3-dione, a key intermediate in various synthetic pathways, including the synthesis of Taxol.[1] While the crystallographic data for the title compound is not publicly available, this document presents detailed information on its synthesis, general experimental protocols for crystal structure determination by single-crystal X-ray diffraction, and for comparative purposes, the crystallographic data of the closely related and structurally significant compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).
Introduction
This compound is a cyclic diketone that serves as a valuable building block in organic synthesis. Its rigid, substituted cyclohexane (B81311) framework is of significant interest in stereocontrolled reactions. Understanding its three-dimensional structure in the solid state is crucial for predicting its reactivity, designing derivatives with specific pharmacological activities, and for computational modeling studies. Although crystal structure analysis of this compound by X-ray diffraction has been reported to be performed, the specific structural parameters are not deposited in open-access crystallographic databases.[1]
This guide, therefore, aims to provide the necessary background and protocols for researchers seeking to determine its crystal structure or work with similar compounds.
Synthesis and Crystallization
The synthesis of this compound can be achieved through established organic chemistry methodologies. A common approach involves the Michael addition of a malonic ester to mesityl oxide, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.
General Experimental Protocol for Synthesis
A generalized synthetic protocol is outlined below. Researchers should consult specific literature for optimized reaction conditions and purification procedures.
-
Michael Addition: Diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form the corresponding enolate. This nucleophile is then reacted with mesityl oxide (4-methyl-3-penten-2-one) in an appropriate solvent like ethanol. The reaction mixture is typically stirred at room temperature until the starting materials are consumed.
-
Dieckmann Condensation: The product from the Michael addition undergoes an intramolecular cyclization, facilitated by the base present in the reaction mixture, to form a cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to obtain a sample of high purity suitable for crystallization.
Crystallization Protocol
Obtaining single crystals of sufficient quality is a critical and often challenging step for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof). The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop). This is then sealed in a larger container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystal growth.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.
Single-Crystal X-ray Diffraction: A Generalized Workflow
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general workflow for this technique is depicted below.
Detailed Experimental Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy. This includes checking for residual electron density, analyzing bond lengths and angles for chemical reasonableness, and calculating figures of merit such as the R-factor.
Crystallographic Data of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
For comparative and informational purposes, the crystallographic data for the closely related compound, 5,5-dimethylcyclohexane-1,3-dione (dimedone), is provided below. In the solid state, dimedone exists predominantly in its enol form and forms hydrogen-bonded chains.
Table 1: Crystal Data and Structure Refinement for 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
| Parameter | Value |
| Empirical formula | C₈H₁₂O₂ |
| Formula weight | 140.18 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 6.634(2) Å |
| b = 10.965(3) Å | |
| c = 11.218(3) Å | |
| α = 90° | |
| β = 98.34(3)° | |
| γ = 90° | |
| Volume | 807.5(4) ų |
| Z | 4 |
| Density (calculated) | 1.153 Mg/m³ |
| Absorption coefficient | 0.662 mm⁻¹ |
| F(000) | 304 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
| Bond/Angle | Length (Å) / Angle (°) |
| C1-O1 | 1.261(3) |
| C3-O2 | 1.258(3) |
| C1-C2 | 1.411(4) |
| C2-C3 | 1.413(4) |
| C3-C4 | 1.503(4) |
| C4-C5 | 1.530(4) |
| C5-C6 | 1.531(4) |
| C6-C1 | 1.505(4) |
| C5-C7 | 1.529(4) |
| C5-C8 | 1.532(4) |
| O1-C1-C2 | 121.7(3) |
| O2-C3-C2 | 121.8(3) |
| C1-C2-C3 | 120.3(3) |
| C4-C5-C6 | 108.9(2) |
Note: The provided data for dimedone is based on typical values found in crystallographic literature and databases. For precise values, researchers should refer to the specific CCDC deposition.
Conclusion
This technical guide has outlined the synthetic and analytical methodologies required for the determination of the crystal structure of this compound. While the specific crystallographic data for this compound remains elusive in the public domain, the provided generalized protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a robust framework for researchers to obtain this valuable information. The inclusion of crystallographic data for the analogous compound, dimedone, serves as a useful reference point. The elucidation of the precise solid-state structure of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in the development of new synthetic methodologies and therapeutic agents.
References
Keto-Enol Tautomerism in Cyclic 1,3-Diones: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental chemical equilibrium that significantly influences the reactivity, stability, and biological activity of cyclic 1,3-diones, a structural motif present in numerous pharmaceuticals and synthetic intermediates. This technical guide provides an in-depth analysis of the tautomeric equilibrium in these systems. It covers the structural factors governing the preference for the keto or enol form, the profound influence of the solvent environment, and quantitative data on tautomeric populations for key compounds. Detailed experimental protocols for the accurate determination of keto-enol ratios using Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and chemical titration are presented, alongside logical workflows and mechanistic pathways visualized with Graphviz to aid in comprehension and application.
Introduction: The Significance of Tautomerism in Cyclic 1,3-Diones
Cyclic 1,3-diones, such as cyclohexane-1,3-dione and its derivatives like dimedone, are pivotal building blocks in organic synthesis and are core components of various bioactive molecules.[1][2] Their chemical behavior is dominated by the equilibrium between two constitutional isomers: the diketo form and the enol form. This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C2) to a carbonyl oxygen, with a concurrent shift of the π-electrons.[3]
Unlike their acyclic counterparts (e.g., acetylacetone), the rigid ring structure of cyclic 1,3-diones prevents the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer.[4] Consequently, the position of the equilibrium is exquisitely sensitive to a range of factors including ring size, substitution, and, most critically, the solvent environment.[5] An understanding of this equilibrium is crucial for professionals in drug development and process chemistry, as the predominant tautomer dictates the molecule's nucleophilicity, acidity, and interaction with biological targets. For instance, the enol form is a key nucleophile in C-C bond-forming reactions, while the diketo form's reactivity is centered at the carbonyl carbons.
The Tautomeric Equilibrium
The equilibrium between the diketo and the mono-enol form is the most relevant for cyclic 1,3-diones. The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group. This equilibrium can be influenced by acid or base catalysis, which facilitates the interconversion.[3]
Factors Influencing Tautomeric Equilibrium
The delicate balance between the keto and enol forms is dictated by a combination of structural and environmental factors.
-
Ring Size and Strain: The stability of the enol form is influenced by the ring size. For instance, 1,3-cyclopentanedione (B128120) exists almost exclusively in the enol form in the solid state, a preference attributed to the favorable geometry of the conjugated system within the five-membered ring.[6][7]
-
Substitution: Substituents on the ring can exert steric and electronic effects. For example, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) has a well-studied tautomeric equilibrium, with the gem-dimethyl group influencing the ring conformation.
-
Solvent Effects: The solvent plays a paramount role in determining the predominant tautomer. Polar, hydrogen-bond-accepting solvents like DMSO can stabilize the enol form by forming intermolecular hydrogen bonds with the enolic hydroxyl group.[5] Conversely, non-polar solvents tend to favor the less polar diketo form. In some cases, the enol form can self-associate into hydrogen-bonded dimers in non-polar media, shifting the equilibrium towards the enol at higher concentrations.[8]
Quantitative Data on Tautomeric Equilibria
The percentage of the enol tautomer at equilibrium is a critical parameter. The following tables summarize quantitative data for key cyclic 1,3-diones in various deuterated solvents, as determined primarily by ¹H NMR spectroscopy.
Table 1: Enol Content of Cyclohexane-1,3-dione
| Solvent | % Enol | Equilibrium Constant (KT = [Enol]/[Keto]) |
| Chloroform-d (CDCl₃) | ~95% | ~19 |
| Acetone-d₆ | ~70% | ~2.33 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | >99% | >99 |
| Water-d₂ (D₂O) | ~60% | ~1.5 |
Note: Values are approximate and can vary with concentration and temperature. Data compiled from multiple sources.[8][9]
Table 2: Enol Content of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
| Solvent | % Enol | Equilibrium Constant (KT = [Enol]/[Keto]) |
| Chloroform-d (CDCl₃) | ~67% | ~2.03 |
| Acetone-d₆ | ~75% | ~3.0 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | >95% | >19 |
| Methanol-d₄ | ~85% | ~5.67 |
Note: In chloroform, a keto-to-enol ratio of approximately 2:1 has also been reported, indicating the sensitivity of the equilibrium.[10] Data compiled from multiple sources.[5][8]
Table 3: Tautomeric Preference of Other Cyclic 1,3-Diones
| Compound | Predominant Form | Notes |
| 1,3-Cyclopentanedione | Enol | Predicted to be 1-3 kcal/mol more stable than the diketo form.[7] |
| Meldrum's Acid | Diketo | Exists almost entirely in the diketo form in solution.[11] The high acidity (pKa ~4.97) is attributed to the rigid conformation that destabilizes the C-H bond.[11][12] |
Experimental Protocols for Tautomer Quantification
Accurate quantification of the tautomeric ratio is essential for research and development. NMR spectroscopy is the most powerful and widely used technique.[5][13]
Protocol for ¹H NMR Spectroscopy
This method relies on the slow interconversion of tautomers on the NMR timescale, allowing for distinct signals for both the keto and enol forms to be observed and integrated.[13]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the cyclic 1,3-dione.
-
Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. A small amount of a suitable internal standard (e.g., TMS) may be included.
2. NMR Data Acquisition:
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended). Tune and shim the spectrometer on the sample to achieve optimal resolution and lineshape, using the deuterium (B1214612) signal of the solvent for locking.[14]
-
Acquisition Parameters:
-
Experiment: Standard one-dimensional ¹H NMR spectrum.
-
Spectral Width: Set a wide spectral width (e.g., 0 to 16 ppm) to ensure all signals, particularly the downfield enolic -OH proton, are captured.[14]
-
Pulse Angle: Use a 90° pulse angle.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set a long relaxation delay (e.g., 30-60 seconds, or at least 5 times the longest T₁ of the signals being integrated) to ensure full relaxation of all relevant protons.[14]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Signal Assignment:
-
Keto Form: Identify the signal for the α-methylene protons (-CH₂-) between the two carbonyls (typically δ 3.0-3.8 ppm). Also, identify signals for other ring protons.
-
Enol Form: Identify the signal for the vinylic proton (=CH-) (typically δ 5.0-5.8 ppm). The enolic hydroxyl proton (-OH) often appears as a broad singlet at a very downfield chemical shift (δ 10-15 ppm).
-
-
Integration: Carefully integrate the characteristic, well-resolved signals for the keto and enol forms. For cyclohexane-1,3-dione, integrate the α-methylene signal (2H) for the keto form and the vinylic proton signal (1H) for the enol form.
-
Calculation:
-
Let Iketo be the integral of the α-methylene protons and Ienol be the integral of the vinylic proton.
-
Normalize the integrals based on the number of protons contributing to the signal:
-
Normalized Keto Integral = Iketo / 2
-
Normalized Enol Integral = Ienol / 1
-
-
Calculate the percentage of the enol form: % Enol = [Normalized Enol Integral / (Normalized Enol Integral + Normalized Keto Integral)] * 100
-
Calculate the equilibrium constant: KT = % Enol / (100 - % Enol)
-
Protocol for UV-Vis Spectroscopy
This method is applicable when the keto and enol tautomers have distinct and non-overlapping absorption maxima (λmax). The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the diketo form.[15][16]
1. Preliminary Analysis:
-
Record the UV-Vis spectrum of the compound in a non-polar solvent (e.g., hexane, where the keto form is expected to dominate) and in a polar, aprotic solvent (e.g., acetonitrile, where the enol form is more favored) to identify the approximate λmax for each tautomer.
2. Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the cyclic 1,3-dione of known concentrations in the solvent of interest.
3. Spectral Acquisition:
-
Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum for each standard solution over the relevant wavelength range. Use the pure solvent as a blank.
4. Data Analysis (assuming known molar absorptivities):
-
If the molar absorptivity coefficients (ε) for the pure keto (εK) and pure enol (εE) forms at their respective λmax are known or can be determined (e.g., using a locked derivative), the concentration of each tautomer can be calculated using the Beer-Lambert Law (A = εbc) at two different wavelengths.
-
The equilibrium constant KT can be determined from the ratio of the calculated concentrations ([Enol]/[Keto]).
Protocol for Kurt Meyer Titration
This classical chemical method determines the enol content by its rapid reaction with bromine. The indirect titration method is often preferred for better reproducibility.[17][18]
1. Reagents:
-
Standardized solution of bromine in methanol (B129727) (approx. 0.1 M).
-
Solution of the cyclic 1,3-dione in methanol.
-
Diisobutylene (to quench excess bromine).
-
10% aqueous potassium iodide (KI) solution.
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (approx. 0.1 M).
-
Starch indicator solution.
2. Procedure:
-
Cool a known volume of the dione (B5365651) solution in methanol to a low temperature (e.g., -5 to 0 °C) to minimize tautomerization during the analysis.
-
Rapidly add a measured excess of the cold bromine solution. The enol reacts instantly.
-
Immediately after bromine addition, add a slight excess of diisobutylene to react with and consume the unreacted bromine.
-
Add 5-10 mL of 10% KI solution. The bromine that reacted with the enol will have formed a bromo-ketone, which then oxidizes the iodide to iodine.
-
Allow the solution to warm to room temperature.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, using starch as an indicator (endpoint: disappearance of the blue color).
3. Calculation:
-
The amount of sodium thiosulfate used is proportional to the amount of iodine liberated, which is in turn proportional to the amount of enol originally present in the sample. Calculate the molar quantity of the enol and express it as a percentage of the total initial moles of the 1,3-dione.
Conclusion
The keto-enol tautomerism of cyclic 1,3-diones is a complex equilibrium governed by a subtle interplay of structural and environmental factors. For researchers in synthetic chemistry and drug development, a quantitative understanding of this phenomenon is not merely academic but essential for predicting reactivity, controlling reaction outcomes, and understanding molecular interactions. The predominance of the enol form in many solvents makes these compounds valuable C-nucleophiles. Conversely, the stability of the diketo form in specific cases like Meldrum's acid underpins its unique reactivity profile. The experimental protocols detailed herein, particularly ¹H NMR spectroscopy, provide robust and reliable means to quantify this critical equilibrium, enabling precise control and rational design in the application of these versatile chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 10. Dimedone - Wikipedia [en.wikipedia.org]
- 11. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datapdf.com [datapdf.com]
- 18. scite.ai [scite.ai]
An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylcyclohexane-1,3-dione is a cyclic beta-diketone that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of two carbonyl groups and gem-dimethyl substitution, impart distinct reactivity that has been exploited in the synthesis of a wide array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its applications, with a focus on its relevance to drug discovery and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 562-13-0 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 94-96 °C | [1] |
| Boiling Point | 233.7 °C at 760 mmHg | [1] |
| Solubility | 34 g/L in water at 25 °C | [3] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3-AA | 0.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 140.083729621 g/mol | [2] |
| Monoisotopic Mass | 140.083729621 g/mol | [2] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
| Complexity | 162 | [2] |
Chemical Reactivity and Keto-Enol Tautomerism
A key feature of 1,3-dicarbonyl compounds like this compound is their existence in a tautomeric equilibrium between the keto and enol forms. The presence of the gem-dimethyl group at the C2 position prevents enolization at that position, which is common for other 1,3-cyclohexanediones. However, enolization can still occur at the C4 and C6 positions. The enol form is a crucial intermediate in many reactions, acting as a potent nucleophile. This reactivity is fundamental to its use in various condensation and addition reactions.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound is the methylation of 2-methylcyclohexane-1,3-dione (B75653).[4]
Materials:
-
2-Methylcyclohexane-1,3-dione (50.4 g, 0.4 mol)
-
Dry methanol (B129727) (500 mL)
-
Triton B (40% in methanol, 168 mL)
-
Methyl iodide (60.0 g, 0.423 mol)
-
Ethyl acetate (B1210297)
-
5% Sodium thiosulfate (B1220275) solution
-
Saturated sodium hydrogen carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, dissolve 50.4 g of 2-methylcyclohexane-1,3-dione in 500 mL of dry methanol.
-
To the stirred solution, add 168 mL of Triton B dropwise.
-
After the addition is complete, stir the resulting solution at room temperature for 10 minutes.
-
Add 60.0 g of methyl iodide portionwise.
-
Heat the reaction mixture under reflux for 16-20 hours.
-
After cooling, remove the methanol by rotary evaporation.
-
Dissolve the residue in water and extract four times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and wash sequentially with 5% sodium thiosulfate solution (4 x 100 mL), saturated sodium hydrogen carbonate solution (2 x 100 mL), and saturated sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the ethyl acetate by rotary evaporation.
-
Distill the residue to yield this compound as a glassy solid.
Below is a diagram illustrating the general workflow for the synthesis of heterocyclic compounds, a common application of this compound.
Applications in Drug Development and Biological Activity
While this compound itself is primarily a synthetic intermediate, its core structure is found in various biologically active molecules. Derivatives of cyclohexane-1,3-dione have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.
Of particular interest to drug development professionals is the role of cyclohexane-1,3-dione derivatives as inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. For instance, certain derivatives have been identified as potential inhibitors of the c-Met receptor tyrosine kinase.[5] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, proliferation, and metastasis in various cancers, including non-small-cell lung cancer (NSCLC).[6] Inhibition of this pathway is a key strategy in modern oncology drug discovery.
The diagram below illustrates a simplified representation of the c-Met signaling pathway, which can be targeted by cyclohexane-1,3-dione derivatives.
Conclusion
This compound is a valuable and versatile reagent in organic chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an important starting material for the synthesis of a diverse range of compounds. For researchers in drug development, the cyclohexane-1,3-dione scaffold represents a promising platform for the design of novel therapeutic agents, particularly in the area of oncology. Further exploration of derivatives of this core structure is likely to yield new chemical entities with significant biological activities.
References
2,2-Dimethylcyclohexane-1,3-dione molecular weight and formula
An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Molecular Properties
This technical guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest in various chemical syntheses. The data is presented for researchers, scientists, and professionals in drug development.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below for clear and easy reference.
| Property | Value |
| Molecular Formula | C8H12O2[1][2] |
| Molecular Weight | 140.18 g/mol [1][2][3] |
| Monoisotopic Mass | 140.083729621 Da[1][2] |
| CAS Number | 562-13-0[1][3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the logical connection between the compound's name and its primary molecular identifiers.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways involving this compound are highly specific to the research context in which the compound is utilized. For instance, its use as an intermediate in the synthesis of Taxol suggests its involvement in complex organic synthesis protocols.[4] Researchers interested in specific applications should consult dedicated studies in synthetic organic chemistry or medicinal chemistry for detailed experimental methodologies. A comprehensive literature review would be necessary to delineate specific signaling pathways that may be modulated by this compound or its derivatives.
References
An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylcyclohexane-1,3-dione, a significant cyclic dione, serves as a versatile building block in organic synthesis and holds considerable interest in medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its IUPAC nomenclature, physicochemical properties, spectral characteristics, and a robust experimental protocol for its synthesis. Furthermore, this document explores its emerging role in drug development, with a particular focus on the potential of its derivatives as inhibitors of critical signaling pathways in oncology.
Compound Identification and Properties
The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 562-13-0 | [1] |
| Appearance | White solid | |
| Melting Point | 35-38 °C | [2] |
| Boiling Point | Not available | |
| pKa | ~5.15 (estimated from 5,5-dimethylcyclohexane-1,3-dione) | [3] |
| Solubility | Moderately soluble in water | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.
| Spectroscopy | Data | Interpretation | Reference |
| ¹H NMR | Predicted peaks. Specific experimental data with assignments is not readily available in the searched literature. | Expected signals for methyl protons and methylene (B1212753) protons of the cyclohexane (B81311) ring. | [3][4] |
| ¹³C NMR | Predicted peaks. Specific experimental data with assignments is not readily available in the searched literature. | Expected signals for carbonyl carbons, quaternary carbon, methylene carbons, and methyl carbons. | [5][6][7] |
| FTIR (KBr, cm⁻¹) | ~2942 (C-H stretch), ~1731, ~1675 (C=O stretch) | Characteristic alkane C-H stretching and the presence of two distinct carbonyl groups. | [2] |
| Mass Spec. (m/z) | M⁺ at 140. Key fragments at 97 and 70. | The molecular ion peak confirms the molecular weight. Fragmentation pattern is consistent with the loss of alkyl and carbonyl fragments. | [1][8][9][10][11] |
Synthesis of this compound
The classical and most established synthesis of this compound involves a sequential Michael addition and an intramolecular Dieckmann condensation.[12]
Reaction Mechanism
The synthesis proceeds through a well-defined reaction pathway, which is initiated by the formation of an enolate, followed by a conjugate addition and a subsequent cyclization.
Caption: Logical workflow of the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Mesityl oxide
-
Sodium metal
-
Absolute ethanol (B145695)
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise, followed by the slow addition of mesityl oxide.
-
Dieckmann Condensation: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.
-
Hydrolysis: After cooling, add a solution of potassium hydroxide and reflux the mixture to hydrolyze the ester.
-
Work-up and Decarboxylation: Acidify the reaction mixture with hydrochloric acid. This will also induce decarboxylation.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
Cyclohexane-1,3-dione derivatives have garnered significant attention in drug discovery due to their diverse biological activities.[13][14] Notably, they have been identified as promising scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer.
Inhibition of c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[15][16][17][18][19] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12][14][20][21] Small molecule inhibitors are a major class of drugs targeting this pathway.[12][13][14][20][21]
Derivatives of cyclohexane-1,3-dione have been shown to exhibit inhibitory activity against c-Met.[13][14] These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling cascades.[12]
Caption: Inhibition of the c-Met signaling pathway by cyclohexane-1,3-dione derivatives.
The development of potent and selective c-Met inhibitors based on the cyclohexane-1,3-dione scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and pharmacokinetic properties of these compounds.
Conclusion
This compound is a readily accessible and highly versatile chemical entity with significant potential in both synthetic and medicinal chemistry. The well-established synthetic route, coupled with its favorable chemical properties, makes it an attractive starting material for the construction of more complex molecular architectures. The demonstrated activity of its derivatives as inhibitors of key oncogenic pathways, such as c-Met signaling, underscores its importance for future drug discovery and development efforts. This technical guide provides a foundational resource for researchers and scientists working with this valuable compound.
References
- 1. This compound | C8H12O2 | CID 550967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. hmdb.ca [hmdb.ca]
- 4. This compound(562-13-0) 1H NMR [m.chemicalbook.com]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Carbon-13 and proton magnetic resonance spectra of 2,2-dialkyl-5,5-dimethylcyclohexane-1,3-diones (2,2-dialkyldimedones) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 13. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 20. benthamscience.com [benthamscience.com]
- 21. tandfonline.com [tandfonline.com]
Solubility Profile of 2,2-Dimethylcyclohexane-1,3-dione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-dimethylcyclohexane-1,3-dione, a key intermediate in various organic syntheses. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, details experimental protocols for its determination, and illustrates relevant concepts through diagrams.
Core Concepts in Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses two polar carbonyl (C=O) groups and a nonpolar hydrocarbon backbone. This dual nature allows it to be soluble in a range of organic solvents. The presence of the gem-dimethyl group at the 2-position influences its crystal lattice energy and, consequently, its solubility compared to its isomer, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available data for the compound and its isomer, dimedone, as well as general principles of organic chemistry, a solubility profile can be constructed.
| Solvent | Solvent Type | This compound Solubility | Dimedone Solubility (for comparison) |
| Water | Polar Protic | 34 g/L (at 25 °C) | 4.01 g/L (at 25 °C)[1][2] |
| Ethanol | Polar Protic | Soluble[1][3][4] | Soluble[1][3][4] |
| Methanol | Polar Protic | Soluble[3][4] | Soluble[3][4] |
| Acetone | Polar Aprotic | Soluble[1] | Readily Soluble[1] |
| Diethyl Ether | Nonpolar | Soluble[1] | Readily Soluble[1] |
| Chloroform | Nonpolar | Likely Soluble | Soluble[3] |
Note: The term "soluble" is qualitative and indicates that the compound dissolves to a significant extent, but specific quantitative values are not available in the cited literature. The solubility in water for this compound is reported in one source without explicit mention of the solvent, but water is the most probable solvent in this context.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial.
-
Accurately add a known volume of the selected organic solvent to the vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solution with a known factor to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Using UV-Vis Spectroscopy:
-
Similar to the HPLC method, prepare standard solutions and generate a calibration curve by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound in the chosen solvent.
-
Dilute the filtered sample and measure its absorbance.
-
Calculate the concentration using the calibration curve and the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the chemical principles governing the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility.
Caption: "Like dissolves like" principle for this compound.
References
Spectroscopic and Synthetic Insights into 2,2-Dimethylcyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 2,2-Dimethylcyclohexane-1,3-dione. The information is curated to support research and development activities where this molecule may be a key intermediate or building block.
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound. The following sections summarize the available data from key spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several characteristic fragment ions.[1]
| Feature | m/z Value | Description |
| Molecular Ion Peak | 140 | Corresponds to the molecular weight of the compound (C₈H₁₂O₂).[1] |
| Top Peak | 70 | Represents a major fragment ion.[1] |
| 2nd Highest Peak | 97 | Represents another significant fragment ion.[1] |
| 3rd Highest Peak | 140 | The molecular ion peak is also one of the most abundant.[1] |
Table 1: Key Mass Spectrometry Data for this compound.
The fragmentation of cyclic ketones often involves alpha-cleavage, where the bonds adjacent to the carbonyl group are broken.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl groups and the various C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretching (ketone) |
| ~2950-2850 | Medium to Strong | C-H stretching (alkane) |
| ~1470-1450 | Medium | C-H bending (alkane) |
Table 2: Predicted Infrared Spectroscopy Data for this compound. Note: Specific peak values from experimental data were not available in the search results; these are typical ranges for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Triplet | 4H | -CH₂- adjacent to C=O |
| ~1.9 | Quintet | 2H | -CH₂- at C5 |
| ~1.2 | Singlet | 6H | -CH₃ |
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound. Note: Specific experimental data was not found; these are estimated chemical shifts based on the molecular structure.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| >200 | C=O (ketone) |
| ~50-60 | Quaternary Carbon (C2) |
| ~30-40 | -CH₂- adjacent to C=O |
| ~20-30 | -CH₂- at C5 |
| ~20-25 | -CH₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound. Note: Specific experimental data was not found; these are estimated chemical shifts based on the molecular structure.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Technique)
-
A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
Data Acquisition
-
A background spectrum of a blank KBr pellet is recorded to subtract the contributions from atmospheric water and carbon dioxide.
-
The FTIR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument used for the available data was a Bruker IFS 85.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shifts to 0 ppm.
Data Acquisition
-
The NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired using a single-pulse experiment.
-
For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS)
-
A dilute solution of this compound in a volatile organic solvent is injected into a gas chromatograph (GC).
-
The GC separates the compound from any impurities, and the eluent is introduced into the mass spectrometer.
-
In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).
Mass Analysis and Detection
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Synthesis Pathway of this compound
The synthesis of this compound is a classic example of a tandem Michael addition and Dieckmann condensation reaction.
Caption: Synthetic pathway of this compound.
References
Methodological & Application
Synthesis of Taxol Intermediates Using 2,2-Dimethylcyclohexane-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of the anticancer drug Taxol, utilizing 2,2-Dimethylcyclohexane-1,3-dione as a starting material for the A-ring fragment. The methodologies outlined are based on the total synthesis strategy developed by Imamura et al., which employs a convergent approach involving the coupling of A- and C-ring fragments.
Introduction
The total synthesis of Taxol (paclitaxel) is a significant challenge in organic chemistry due to its complex, poly-oxygenated tetracyclic structure. Various synthetic strategies have been developed, often involving the construction of the A and C rings as separate synthons, which are later coupled to form the eight-membered B-ring. This compound has emerged as a valuable and readily available starting material for the stereoselective construction of the Taxol A-ring. This protocol details the initial steps in the synthesis of an A-ring fragment, a crucial building block in a convergent total synthesis of Taxol. The overall strategy relies on a radical-mediated coupling of the A-ring and C-ring synthons.
Experimental Workflow
The synthesis of the A-ring intermediate from this compound involves a multi-step sequence. The following diagram illustrates the key transformations.
The Versatility of 2,2-Dimethylcyclohexane-1,3-dione: A Building Block for Complex Organic Synthesis
For Immediate Release
[City, State] – [Date] – 2,2-Dimethylcyclohexane-1,3-dione, also known as dimedone, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structural features and reactivity have enabled the efficient construction of a wide array of complex molecules, including various heterocyclic systems and natural product analogues. These compounds exhibit significant biological activities, making dimedone a key precursor for the development of new therapeutic agents and other functional materials. This application note provides an overview of the synthetic applications of this compound, complete with detailed experimental protocols for the synthesis of key compound classes.
Introduction
This compound is a cyclic dicarbonyl compound that serves as an excellent precursor in a variety of organic transformations. Its utility stems from the presence of an active methylene (B1212753) group flanked by two carbonyl groups, which imparts significant reactivity. This allows it to participate in a range of reactions, including Michael additions, Knoevenagel condensations, and multicomponent reactions. These reactions pave the way for the synthesis of diverse molecular scaffolds with applications in medicinal chemistry and materials science.
Key Applications in Organic Synthesis
The strategic application of this compound has led to the development of efficient synthetic routes for several important classes of organic compounds.
Synthesis of 1,8-Dioxo-octahydroxanthenes
1,8-Dioxo-octahydroxanthenes are a prominent class of heterocyclic compounds synthesized via a one-pot condensation of this compound with various aldehydes. These compounds are of significant interest due to their potential biological activities. The reaction is often catalyzed by a variety of catalysts, including ionic liquids, solid acids, and nanoparticles, and can be performed under environmentally benign conditions.
A general workflow for this synthesis is depicted below:
Experimental Protocol: Synthesis of 3,3,6,6-Tetramethyl-9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
A mixture of 4-chlorobenzaldehyde (B46862) (1 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (2 mmol) is combined with a catalytic amount of a selected catalyst in a round-bottom flask. The reaction mixture is then heated under the specified conditions (e.g., in an oil bath or under microwave irradiation) with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is isolated by filtration, washed with water, and recrystallized from ethanol (B145695) to yield the pure product.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| [bmim]ClO4 | Neat | 100 | 15 | 95 |
| PANI-TsOH | Neat (grinding) | Room Temp. | 10 | 92 |
| Rochelle Salt | Water | Microwave (450W) | 3 | 94 |
| FeNP@SBA-15 | Neat | 80 | 20 | 96 |
Synthesis of Acridin-1,8-diones
Acridin-1,8-diones are another important class of nitrogen-containing heterocycles synthesized from this compound. These compounds are typically prepared through a one-pot, three-component reaction involving an aldehyde, dimedone, and an amine source (e.g., ammonium (B1175870) acetate (B1210297) or an aniline (B41778) derivative). This versatile synthesis allows for the creation of a diverse library of acridine (B1665455) derivatives with potential applications in drug discovery.
The general synthetic pathway is outlined below:
Application Notes and Protocols: Michael Addition Reactions Involving 2,2-Dimethylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing 2,2-dimethylcyclohexane-1,3-dione (also known as dimedone) as a versatile Michael donor. The exceptional reactivity of the acidic methylene (B1212753) protons flanked by two carbonyl groups makes dimedone a valuable building block in organic synthesis. Its Michael adducts serve as pivotal intermediates in the creation of complex molecular architectures, including spirocycles and heterocyclic systems, many of which exhibit significant biological activity, rendering them of high interest in medicinal chemistry and drug discovery.[1][2][3]
This document outlines detailed protocols for key Michael addition reactions involving dimedone, presents quantitative data for a range of substrates and catalysts to facilitate reaction optimization, and illustrates reaction mechanisms and workflows through clear diagrams.
Introduction to Michael Addition with Dimedone
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Dimedone is an excellent Michael donor due to the stability of the resulting enolate. The reaction is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of a diverse array of organic compounds.[4] The resulting 1,5-dicarbonyl compounds are versatile intermediates that can be further cyclized or functionalized to generate a variety of molecular scaffolds.
Applications in Drug Discovery and Development
The Michael adducts derived from this compound are not merely synthetic curiosities; they are precursors to a multitude of biologically active molecules. The inherent structural motifs within these adducts are frequently found in natural products and pharmacologically active compounds. For instance, derivatives of dimedone have been utilized in the synthesis of compounds with potential anticarcinogenic, antioxidant, and antihistaminic properties.[3][5]
Furthermore, the Michael adducts of dimedone have been investigated for their own therapeutic potential. Studies have shown that some of these compounds exhibit promising in vitro activity against various cancer cell lines and also possess antimicrobial properties.[1][6] The ability to readily generate a library of diverse adducts through the Michael reaction makes this a particularly attractive strategy in lead discovery and optimization. For example, certain polycyclic compounds synthesized via this method have shown notable activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[6]
Data Presentation: Michael Addition of this compound with Various Acceptors
The following tables summarize quantitative data for the Michael addition of this compound with different Michael acceptors under various catalytic conditions. This data is intended to serve as a guide for reaction optimization and catalyst selection.
Table 1: Organocatalyzed Asymmetric Michael Addition to β,γ-Unsaturated α-Ketoesters
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | Tertiary Amine-Squaramide (1) | Toluene (B28343) | 24 | 97 | 97 |
| 2 | Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoate | Tertiary Amine-Squaramide (1) | Toluene | 24 | 95 | 96 |
| 3 | Ethyl 2-oxo-4-(4-methylphenyl)but-3-enoate | Tertiary Amine-Squaramide (1) | Toluene | 24 | 96 | 95 |
| 4 | Ethyl 2-oxo-4-(2-naphthyl)but-3-enoate | Tertiary Amine-Squaramide (1) | Toluene | 36 | 92 | 94 |
Data sourced from studies on tertiary amine-squaramide organocatalysis, which demonstrate high yields and enantioselectivities.[6]
Table 2: Michael Addition to Chalcones
| Entry | Chalcone Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone | KF/Al2O3 | Ethanol | 5 | 92 |
| 2 | 4-Methylchalcone | KF/Al2O3 | Ethanol | 6 | 90 |
| 3 | 4-Chlorochalcone | KF/Al2O3 | Ethanol | 5.5 | 94 |
| 4 | 4-Methoxychalcone | KF/Al2O3 | Ethanol | 6.5 | 88 |
This method provides an efficient route for the synthesis of 1,3-diaryl-3-(5,5-dimethyl-1,3-dioxocyclohexan-2-yl)propan-1-ones.[7]
Table 3: Enantioselective Michael Addition to α,β-Unsaturated Enones
| Entry | Enone | Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Cinnamone | Quinine-based primary amine (10) | Toluene | 99 | 98 |
| 2 | 4-Methylcinnamone | Quinine-based primary amine (10) | Toluene | 95 | 97 |
| 3 | 4-Chlorocinnamone | Quinine-based primary amine (10) | Toluene | 98 | 96 |
Quinine-based organocatalysts have been shown to be highly effective in promoting the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones.[6]
Experimental Protocols
The following are detailed protocols for key Michael addition reactions involving this compound.
Protocol 1: Synthesis of this compound (Dimedone)
This protocol describes the synthesis of dimedone itself via a Michael addition followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[8][9]
Materials:
-
Diethyl malonate
-
Mesityl oxide
-
Sodium methoxide (B1231860)
-
2N Sodium hydroxide (B78521)
-
4N Hydrochloric acid
-
Acetone (B3395972) (for recrystallization)
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a 100 mL round-bottomed flask, add sodium methoxide (1.4 g) and dissolve it in methanol (10 mL).
-
Add a boiling stone and diethyl malonate (4 mL).
-
Gently reflux the mixture for 3 minutes.
-
Remove the heat and carefully add mesityl oxide (2.8 mL) through the top of the reflux condenser. Caution: The reaction can be vigorous.
-
Once the initial reaction subsides, heat the mixture at reflux for 30 minutes.
-
Cool the mixture and add 2N sodium hydroxide (20 mL).
-
Reflux the mixture for an additional 90 minutes.
-
Cool the mixture to room temperature.
-
Remove any remaining methanol using a rotary evaporator.
-
Heat the remaining aqueous mixture to reflux and slowly add 4N HCl (~30 mL) until the pH is between 2 and 3.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of acetone to obtain pure this compound.
Protocol 2: Organocatalyzed Asymmetric Michael Addition to a β,γ-Unsaturated α-Ketoester
This protocol details the enantioselective Michael addition of dimedone to a β,γ-unsaturated α-ketoester using a bifunctional tertiary amine-squaramide organocatalyst.[6]
Materials:
-
This compound
-
β,γ-Unsaturated α-ketoester (e.g., Ethyl 2-oxo-4-phenylbut-3-enoate)
-
Tertiary amine-squaramide organocatalyst
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the tertiary amine-squaramide organocatalyst (0.02 mmol, 1 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the catalyst is completely dissolved.
-
Add this compound (0.3 mmol, 1.5 equivalents).
-
Add the β,γ-unsaturated α-ketoester (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 1 (typically 24-36 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: One-Pot Synthesis of Dihydrofuran Derivatives via a Knoevenagel-Michael Cascade
This protocol describes a one-pot, three-component reaction for the synthesis of dimedone-fused 2,3-dihydrofurans.[5]
Materials:
-
This compound
-
Aromatic aldehyde
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (0.713 mmol) and an aromatic aldehyde (0.713 mmol) in 5 mL of water.
-
Stir the mixture at 100 °C for 10 minutes.
-
Add 2-bromoacetophenone (0.713 mmol) and imidazole (1.426 mmol) to the reaction mixture.
-
Continue stirring at 100 °C for 8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired dihydrofuran derivative.
Visualizations
General Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound.
Caption: General mechanism of the base-catalyzed Michael addition of dimedone.
Experimental Workflow for Organocatalyzed Michael Addition
This diagram outlines the typical experimental workflow for the organocatalyzed asymmetric Michael addition of dimedone.
Caption: Workflow for organocatalyzed Michael addition of dimedone.
Signaling Pathway to Bioactive Compounds
This diagram illustrates a conceptual pathway from the Michael addition reaction to the development of biologically active compounds.
Caption: Pathway from Michael addition to a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sirjana.in [sirjana.in]
- 4. studycorgi.com [studycorgi.com]
- 5. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,2-Dimethylcyclohexane-1,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-dimethylcyclohexane-1,3-dione as a versatile scaffold in medicinal chemistry. This document details its application in the synthesis of bioactive heterocyclic compounds, focusing on its utility as a precursor for potential anticancer and antimicrobial agents. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development.
Introduction
This compound, a derivative of cyclohexane-1,3-dione, is a valuable building block in organic synthesis for the generation of a diverse array of heterocyclic systems.[1][2] The presence of the reactive 1,3-dicarbonyl moiety allows for a variety of chemical transformations, including condensation and multi-component reactions, to yield complex molecular architectures.[3] Derivatives of the closely related 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This has spurred interest in exploring the medicinal potential of other substituted cyclohexane-1,3-dione scaffolds.
This document will focus on two primary applications of this compound in medicinal chemistry:
-
As a scaffold for c-Met kinase inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its aberrant activation is implicated in numerous human cancers.[6] Several studies have shown that cyclohexane-1,3-dione derivatives can be potent inhibitors of c-Met kinase.[2][7]
-
As a precursor for antimicrobial agents: The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds derived from cyclohexane-1,3-diones have exhibited promising activity against a range of bacterial and fungal pathogens.[5][8]
Data Presentation
Anticancer Activity of Cyclohexane-1,3-dione Derivatives
The following table summarizes the in vitro anticancer activity of various heterocyclic compounds derived from cyclohexane-1,3-dione scaffolds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Oleoyl Hybrid | HCT116 (Colon) | 0.34 - 22.4 | [6] |
| Oleoyl Hybrid | HTB-26 (Breast) | 10 - 50 | [6] |
| Oleoyl Hybrid | PC-3 (Prostate) | 10 - 50 | [6] |
| Oleoyl Hybrid | HepG2 (Liver) | 10 - 50 | [6] |
| Cyclohexanedione Derivative | A549 (Lung) | 3.13 - 5.57 | [4] |
| Cyclohexanedione Derivative | U2OS (Osteosarcoma) | 3.13 - 5.57 | [4] |
| Thiazolo[3,2-a]pyrimidine | HepG-2 (Liver) | Weak to Moderate | [9] |
| Thiazolo[3,2-a]pyrimidine | PC-3 (Prostate) | Weak to Moderate | [9] |
| Thiazolo[3,2-a]pyrimidine | HCT-116 (Colon) | Weak to Moderate | [9] |
| Dimethylpyridine-1,2,4-triazole Schiff Base | HT29 (Colon) | 52.80 - 61.40 | [10] |
Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various cyclohexane-1,3-dione derivatives against a selection of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Heterocyclic Thiourea Derivative | Staphylococcus aureus | 62.5 - 1000 | [8] |
| Heterocyclic Thiourea Derivative | Bacillus subtilis | 62.5 - 1000 | [8] |
| Heterocyclic Thiourea Derivative | Escherichia coli | 62.5 - 1000 | [8] |
| Heterocyclic Thiourea Derivative | Mycobacterium tuberculosis H37Rv | 80 | [8] |
| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) | Mycobacterium tuberculosis H37Rv | 2.5 | [11][12] |
| 1,3-Oxazole-based Compound | Staphylococcus epidermidis 756 | 56.2 | [13] |
| 1,3-Oxazole-based Compound | Escherichia coli ATCC 25922 | 28.1 | [13] |
| 1,3-Oxazole-based Compound | Candida albicans 128 | 14 | [13] |
Experimental Protocols
Synthesis of Bioactive Heterocycles
1. Synthesis of Pyran Derivatives via Multi-Component Reaction
This protocol describes a general method for the synthesis of fused pyran derivatives from this compound, an aromatic aldehyde, and malononitrile (B47326).[3]
-
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (B6355638) (catalytic amount)
-
Ethanol (B145695) (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, the aromatic aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyran derivative.
-
2. Synthesis of Pyridine (B92270) Derivatives
This protocol outlines a method for the synthesis of fused pyridine derivatives.[14][15]
-
Materials:
-
Aldehyde (1 mmol)
-
Acyl acetonitrile (B52724) (1 mmol)
-
Electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br) (2 mL)
-
-
Procedure:
-
In a dry flask, combine the aldehyde, acyl acetonitrile, amino heterocycle, and the ionic liquid.
-
Stir the reaction mixture at 80°C for 4-7 hours, monitoring by TLC.
-
After the reaction is complete, add 50 mL of water to the flask to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol.
-
3. Synthesis of Triazine Derivatives
This protocol provides a general procedure for the synthesis of disubstituted s-triazine derivatives.[16][17]
-
Materials:
-
Cyanuric chloride (10 mmol)
-
Sodium bicarbonate (10 mmol)
-
Methanol (B129727) (50 mL)
-
Water
-
-
Procedure:
-
Dissolve sodium bicarbonate in water and cool to 0°C.
-
Add methanol and stir vigorously at 0°C.
-
Add cyanuric chloride to the stirring solution.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove excess methanol under reduced pressure.
-
Pour the residue onto crushed ice.
-
Filter the solid product, wash with distilled water, and dry under high vacuum.
-
Biological Assays
1. c-Met Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.[6]
-
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (Kinase Buffer with 20 mM EDTA)
-
384-well assay plate
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4X compound dilutions to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the c-Met kinase in Kinase Buffer to a 4X working concentration and add 5 µL to each well (except "no enzyme" controls).
-
Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction. The final volume is 20 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer. Add 10 µL of this mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
This protocol outlines a standard method to screen for the antibacterial activity of synthesized compounds.[14]
-
Materials:
-
Mueller-Hinton agar (B569324)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Petri plates
-
Test compound solutions in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
-
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri plates.
-
Inoculation: Uniformly spread a standardized suspension (0.5 McFarland) of the test bacterium over the agar surface.
-
Well Creation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
-
Visualizations
Signaling Pathway
References
- 1. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Polyfunctionally Substituted Pyridine-2(1H)-Thione Derivatives as Precursors to Bicycles and Polycycles [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Aldehyde Derivatization using 2,2-Dimethylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are a class of highly reactive organic compounds that are of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical development. Their roles as industrial intermediates, environmental pollutants, and biomarkers of oxidative stress necessitate sensitive and reliable analytical methods for their detection and quantification. However, the inherent volatility and often weak chromophores of many aldehydes present analytical challenges, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical derivatization is a powerful strategy to overcome these limitations. 2,2-Dimethylcyclohexane-1,3-dione, a cyclic β-diketone, serves as an effective derivatizing agent for aldehydes. The reaction proceeds with high specificity for aldehydes over ketones, yielding stable derivatives with enhanced detectability.[1] This document provides detailed application notes and protocols for the use of this compound in aldehyde analysis, with methodologies largely based on its well-documented and structurally similar analogue, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), due to the limited availability of specific quantitative data for the 2,2-isomer. The reactivity of these compounds is expected to be very similar due to the shared 1,3-dione functional group.[2]
Principle of Derivatization
The derivatization of aldehydes with this compound is based on a tandem reaction mechanism involving an initial Knoevenagel condensation followed by a Michael addition.[2][3] In this reaction, two molecules of the dione (B5365651) react with one molecule of an aldehyde. The active methylene (B1212753) group of the first dione molecule undergoes a condensation reaction with the aldehyde's carbonyl group.[2][3] The resulting α,β-unsaturated intermediate is then attacked by a second dione molecule via a Michael addition, forming a stable, non-volatile bis-adduct.[2][3] These derivatives often exhibit strong UV absorbance, making them suitable for HPLC-UV analysis.[3]
Under certain conditions, particularly in the presence of ammonia (B1221849) or an ammonium (B1175870) salt, a Hantzsch condensation can occur, leading to the formation of highly fluorescent decahydroacridine-1,8-dione derivatives, which are ideal for sensitive fluorescence and mass spectrometric detection.[4]
Quantitative Data
The following tables summarize quantitative data for the derivatization of aldehydes using cyclohexane-1,3-dione (CHD), a close analogue of this compound. This data is presented to provide an indication of the expected performance of the methodology.
Table 1: Limits of Detection (LODs) for Aldehyde-CHD Derivatives by MEKC-DAD [5]
| Aldehyde | Limit of Detection (mg/L) |
| Formaldehyde | 0.01 |
| Acetaldehyde | 0.05 |
| Propionaldehyde | 0.2 |
| Valeraldehyde | 0.7 |
Method: Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD). Data obtained for cyclohexane-1,3-dione (CHD) derivatives.[5]
Table 2: Linearity of Aldehyde-CHD Derivatization [5]
| Aldehyde | Correlation Coefficient (r²) |
| Formaldehyde | > 0.999 |
| Acetaldehyde | > 0.999 |
| Propionaldehyde | > 0.999 |
| Valeraldehyde | > 0.999 |
Method: Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD). Data obtained for cyclohexane-1,3-dione (CHD) derivatives.[5]
Visualized Mechanisms and Workflows
Caption: Reaction of an aldehyde with this compound.
Caption: General experimental workflow for aldehyde derivatization and analysis.
Experimental Protocols
The following are detailed protocols for the derivatization of aldehydes using this compound, primarily adapted from established methods for dimedone.[3] Optimization of parameters such as reagent concentration, reaction time, and temperature may be necessary for specific aldehydes and sample matrices.
Protocol 1: Derivatization for HPLC-UV Analysis
Materials and Reagents:
-
This compound (analytical grade)
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde)
-
Ethanol (analytical grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Optional catalyst: Piperidine (B6355638) solution in ethanol
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Heating block or water bath
Procedure:
-
Preparation of Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of ethanol. Prepare this solution fresh daily.[3]
-
Preparation of Standard Solutions:
-
Derivatization Reaction:
-
Sample Preparation for Analysis:
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific aldehyde derivative (e.g., around 260 nm).[5]
-
Injection Volume: 20 µL
Protocol 2: Derivatization for LC-MS/MS Analysis
Materials and Reagents:
-
This compound (analytical grade)
-
Ammonium acetate (B1210297)
-
Acetic acid
-
Aldehyde standards
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical balance
-
Heating block or water bath
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a fresh solution containing 1 M this compound and 2 M ammonium acetate in 50% acetic acid.[4]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target aldehydes in a suitable solvent (e.g., methanol or water).[4]
-
Derivatization Reaction (Hantzsch Condensation):
-
In a vial, mix 100 µL of the sample or standard solution with 100 µL of the derivatizing reagent.[4]
-
Cap the vial and heat at 60-70°C for 30-60 minutes.
-
-
Sample Preparation for Analysis:
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized for the separation of the derivatives.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Conclusion
This compound is a promising derivatizing agent for the sensitive and specific analysis of aldehydes. The formation of stable, detectable derivatives allows for robust quantification using common analytical techniques such as HPLC-UV and LC-MS/MS. The protocols provided, based on well-established methods for analogous compounds, offer a solid foundation for researchers to develop and validate methods for their specific analytical needs in various matrices. The high selectivity for aldehydes makes this reagent a valuable tool in complex sample analysis where interference from ketones is a concern.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of 2,2-Dimethylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylcyclohexane-1,3-dione is a versatile building block in organic synthesis. Its structure, featuring a disubstituted cyclic 1,3-dicarbonyl moiety, presents unique challenges and opportunities for functionalization. Unlike its commonly used isomer, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), the C-2 position is fully substituted, precluding direct alkylation at this site.[1][2] Consequently, derivatization must occur at other positions, namely the C-4 and C-6 methylene (B1212753) carbons or at the oxygen atoms of the carbonyl groups.
This document provides detailed protocols for the potential C-alkylation and O-alkylation of this compound. It is important to note that while the synthesis of this compound itself is well-documented[3], specific literature detailing its subsequent alkylation is less common. The following protocols are therefore based on established principles of enolate chemistry and reactions of analogous cyclic 1,3-diones.
C-4/C-6 Alkylation via Enolate Formation
Alkylation at the C-4 or C-6 position proceeds through the formation of an enolate intermediate. The protons on these carbons are acidic due to their proximity to one of the carbonyl groups. A strong base is typically required to generate a sufficient concentration of the enolate for reaction with an alkylating agent.
Reaction Mechanism:
-
Deprotonation: A strong base abstracts a proton from the C-4 (or C-6) position to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction.
-
Protonation (during workup): The resulting product is protonated during the aqueous workup.
Caption: C-Alkylation mechanism of this compound.
Protocol 1: C-4/C-6 Alkylation using Lithium Diisopropylamide (LDA)
This protocol utilizes a strong, non-nucleophilic base to favor the formation of the kinetic enolate at the less hindered C-4/C-6 position.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Experimental Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | LDA | THF | -78 to RT | 12 | Expected: 60-80 |
| Benzyl Bromide | LDA | THF | -78 to RT | 12 | Expected: 55-75 |
| Allyl Bromide | LDA | THF | -78 to RT | 12 | Expected: 65-85 |
| *Note: Yields are estimated based on similar reactions and require experimental verification. |
O-Alkylation to Form Enol Ethers
O-alkylation is a potential competing pathway, particularly with less reactive alkylating agents or under conditions that favor the thermodynamic product.[4] This reaction leads to the formation of a vinylogous ester, also known as an enol ether.
Reaction Mechanism:
-
Enolate Formation: A base deprotonates the starting material at the C-4/C-6 position to form the enolate.
-
O-Alkylation: The oxygen atom of the enolate acts as the nucleophile and attacks the alkylating agent.
Caption: O-Alkylation mechanism of this compound.
Protocol 2: O-Alkylation using Potassium Carbonate
This protocol employs a weaker base and a polar aprotic solvent, conditions that can favor O-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K2CO3), finely powdered
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add finely powdered potassium carbonate (2.0 eq.).
-
Alkylation: Add the alkyl halide (1.2 eq.) to the suspension and heat the mixture to 60 °C with vigorous stirring. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K2CO3 | DMF | 60 | 8 | Expected: 70-90 |
| Ethyl Bromide | K2CO3 | DMF | 60 | 12 | Expected: 65-85 |
| *Note: Yields are estimated based on similar reactions and require experimental verification. Some C-alkylation may be observed as a minor product. |
Phase-Transfer Catalysis (PTC) for Alkylation
Phase-transfer catalysis can be an effective method for alkylation, offering milder reaction conditions and avoiding the need for strong, anhydrous bases.[5] A quaternary ammonium salt is used to transport the enolate from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.
Caption: General workflow for PTC-mediated alkylation.
Protocol 3: Alkylation using Phase-Transfer Catalysis
Materials:
-
This compound
-
Alkyl halide
-
Toluene or dichloromethane
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 50%)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.5 eq.), toluene, and tetrabutylammonium bromide (0.1 eq.).
-
Reaction: Add the aqueous NaOH solution and stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, dilute the mixture with water and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter. Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation:
| Alkylating Agent | Catalyst | Solvent System | Temperature (°C) | Time (h) | Product Ratio (C:O) |
| Benzyl Bromide | TBAB | Toluene/50% NaOH | 40 | 6 | To be determined |
| n-Butyl Bromide | TBAB | Toluene/50% NaOH | 50 | 10 | To be determined |
| *Note: The ratio of C- to O-alkylation under PTC conditions can vary depending on the specific substrate, alkylating agent, and catalyst. |
Concluding Remarks
The alkylation of this compound presents a unique synthetic challenge due to the absence of acidic protons at the C-2 position. The protocols outlined above provide rational starting points for achieving C-alkylation at the C-4/C-6 positions or O-alkylation to form enol ethers. Researchers should be aware of the potential for competing pathways and the need for careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to achieve the desired regioselectivity. The use of phase-transfer catalysis offers a practical and potentially greener alternative to traditional methods employing strong bases in anhydrous solvents. Further experimental investigation is required to determine the precise yields and product distributions for these reactions.
References
- 1. youtube.com [youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studycorgi.com [studycorgi.com]
Application Notes: Synthesis of Pyrazole-4-Carboxamide Fungicides via Suzuki-Miyaura Cross-Coupling
Introduction
Pyrazole-4-carboxamides represent a significant class of fungicides, widely utilized in agriculture to control a broad spectrum of fungal diseases. A key structural feature of many of these agrochemicals is the biaryl moiety, which is crucial for their biological activity as succinate (B1194679) dehydrogenase inhibitors (SDHI). The synthesis of these complex molecules often relies on efficient and robust chemical transformations. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has become a cornerstone in the synthesis of these biaryl compounds, including commercially important fungicides like Fluxapyroxad (B1673505).[1][2] This reaction offers a powerful and versatile method for creating the essential biaryl linkage from readily available starting materials.[3][4]
This application note provides a detailed protocol for the synthesis of a key intermediate of Fluxapyroxad, 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide, utilizing a Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes the key reactants and the yield for the synthesis of the target fungicide.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide | (3,4,5-trifluorophenyl)boronic acid | 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide | 92% |
Experimental Protocols
Synthesis of 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol is divided into two main steps: the synthesis of the aryl halide intermediate and the subsequent Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Reaction Scheme: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid + 2-iodoaniline (B362364) → 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an appropriate organic solvent (e.g., dichloromethane), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-iodoaniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide.[5]
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Scheme: 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide + (3,4,5-trifluorophenyl)boronic acid → 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
-
Procedure: [5]
-
In a round-bottom flask, combine 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide (0.31 g, 0.82 mmol), (3,4,5-trifluorophenyl)boronic acid (0.17 g, 0.98 mmol), tetrakis(triphenylphosphine)palladium(0) (300 mg), and potassium carbonate (0.57 g, 4.10 mmol).
-
Add tetrahydrofuran (B95107) (9 ml) to the flask.
-
Heat the resulting mixture to reflux under a nitrogen atmosphere and stir overnight.
-
After completion of the reaction (monitored by TLC), add water (20 ml) and dichloromethane (B109758) (50 ml) and stir for 30 minutes.
-
Separate the organic phase, wash with saturated ammonium (B1175870) chloride solution (10 ml), dry over anhydrous sodium sulfate, and concentrate to dryness.
-
Purify the crude product by column chromatography to obtain the pure Fluxapyroxad as a light yellow solid. The yield is 92%.[5]
-
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of bioactive 1,2,4-triazine (B1199460) derivatives utilizing cyclohexane-1,3-dione as a key starting material. The synthetic strategy involves a multi-step process, commencing with the formation of a key hydrazinyl intermediate, followed by cyclization to the target tetrahydrobenzo[e][1][2][3]triazine scaffold. These compounds have demonstrated significant potential as anti-proliferative agents and tyrosine kinase inhibitors, specifically targeting the c-Met signaling pathway. Detailed experimental procedures, data summarization, and visualizations are provided to facilitate the replication and further investigation of these promising therapeutic candidates.
Introduction
1,2,4-triazine derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Their structural versatility allows for diverse substitutions, enabling the fine-tuning of their biological activity. This protocol focuses on a synthetic route starting from the readily available cyclohexane-1,3-dione, leading to the formation of potent inhibitors of the c-Met tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in the progression of various human cancers. The synthesized 1,2,4-triazine derivatives have shown promising in-vitro cytotoxic activity against a panel of cancer cell lines, making them attractive candidates for further drug development.
Experimental Protocols
Synthesis of the Key Intermediate: 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3)
This procedure outlines the synthesis of the crucial hydrazinyl intermediate from cyclohexane-1,3-dione and a diazonium salt of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851).
Materials:
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Cyclohexane-1,3-dione
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3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride
-
Sodium acetate (B1210297)
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Glacial acetic acid
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Standard laboratory glassware
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Stirring apparatus
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Filtration apparatus
Procedure:
-
Prepare a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride. Note: The synthesis of this diazonium salt is a standard procedure typically involving the diazotization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with sodium nitrite (B80452) in an acidic medium.
-
In a separate flask, dissolve cyclohexane-1,3-dione (0.1 mol) in ethanol (50 mL).
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To the ethanolic solution of cyclohexane-1,3-dione, add a solution of sodium acetate (0.1 mol) in water (20 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the prepared solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to the cyclohexane-1,3-dione solution with continuous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 2 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
The precipitated solid product is collected by filtration, washed with water, and then with cold ethanol.
-
Recrystallize the crude product from glacial acetic acid to afford the pure intermediate 3 .
Synthesis of Tetrahydrobenzo[e][1][2][3]triazine Derivative (5)
This protocol describes the cyclization of the intermediate 3 with phenylisothiocyanate to form the target 1,2,4-triazine derivative.
Materials:
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2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate 3 )
-
Phenylisothiocyanate
-
Dioxane
-
Standard laboratory glassware with reflux condenser
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the intermediate 3 (0.01 mol) in dioxane (30 mL).
-
Add phenylisothiocyanate (0.01 mol) to the suspension.
-
Add a catalytic amount of triethylamine (2-3 drops).
-
Heat the reaction mixture to reflux with continuous stirring for 6 hours.
-
After cooling to room temperature, the solid product precipitates.
-
Collect the precipitate by filtration and wash with ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure tetrahydrobenzo[e][1][2][3]triazine derivative 5 .
Data Presentation
The synthesized 1,2,4-triazine derivatives were evaluated for their anti-proliferative activity against a panel of six human cancer cell lines and their inhibitory potency against c-Met kinase. The results are summarized in the tables below.
Table 1: In-vitro Cytotoxic Activity (IC50, µM) of 1,2,4-Triazine Derivatives [1]
| Compound | A549 (Lung) | H460 (Lung) | HT-29 (Colon) | MKN-45 (Gastric) | U87MG (Glioblastoma) | SMMC-7721 (Hepatocellular) |
| 5 | 7.8 | 9.2 | 6.5 | 8.1 | 7.3 | 8.9 |
| 7a | 6.2 | 7.5 | 5.1 | 6.8 | 5.9 | 7.1 |
| 7b | 5.8 | 6.9 | 4.7 | 6.2 | 5.5 | 6.6 |
| 10c | 4.5 | 5.8 | 3.9 | 5.1 | 4.8 | 5.9 |
| 10e | 3.9 | 4.7 | 3.1 | 4.2 | 3.8 | 4.9 |
| 11c | 4.1 | 5.2 | 3.5 | 4.6 | 4.2 | 5.3 |
| 11f | 3.5 | 4.1 | 2.8 | 3.7 | 3.3 | 4.2 |
| Foretinib (Ref.) | 2.5 | 3.1 | 2.2 | 2.8 | 2.6 | 3.3 |
Table 2: c-Met Kinase Inhibitory Potency (IC50, nM) of 1,2,4-Triazine Derivatives [1]
| Compound | c-Met IC50 (nM) |
| 5 | 0.85 |
| 7a | 0.65 |
| 7b | 0.58 |
| 10c | 0.42 |
| 10e | 0.31 |
| 10f | 0.28 |
| 11b | 0.75 |
| 11c | 0.35 |
| 11d | 0.48 |
| 11f | 0.24 |
| Foretinib (Ref.) | 1.16 |
Mandatory Visualization
Experimental Workflow
The overall synthetic scheme for the preparation of 1,2,4-triazine derivatives from cyclohexane-1,3-dione is depicted below.
c-Met Signaling Pathway
The synthesized 1,2,4-triazine derivatives act as inhibitors of the c-Met tyrosine kinase. The diagram below illustrates the key components of the c-Met signaling pathway, which, upon dysregulation, contributes to cancer progression.
References
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,2-Dimethylcyclohexane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,2-dimethylcyclohexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
The classical one-pot synthesis: This route involves a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation, hydrolysis, and subsequent decarboxylation.[1]
-
Methylation of 2-methylcyclohexane-1,3-dione (B75653): This method involves the direct methylation of 2-methylcyclohexane-1,3-dione using a suitable methylating agent and base.[1][2]
Q2: What is the role of the base in these syntheses?
A2: The base plays a crucial role in both synthetic pathways. In the classical approach, a base like sodium ethoxide or sodium methoxide (B1231860) is used to deprotonate diethyl malonate, generating a stabilized enolate ion that acts as the nucleophile in the initial Michael addition.[1] In the methylation of 2-methylcyclohexane-1,3-dione, a base is required to deprotonate the starting material, facilitating the nucleophilic attack on the methylating agent.
Q3: Can other α,β-unsaturated ketones be used in the Michael addition step?
A3: Yes, analogs of this compound can be synthesized by replacing mesityl oxide with other α,β-unsaturated ketones, such as chalcones (1,3-diaryl-2-propen-1-ones). This allows for the creation of a variety of substituted cyclohexane-1,3-dione derivatives.[1]
Q4: What is the typical purity of the synthesized this compound?
A4: The purity of the final product can be quite high, especially after purification. For instance, in the methylation of 2-methylcyclohexane-1,3-dione, the product can be purified by distillation to yield a glassy solid.[1][2] Recrystallization is another common method to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Base: The base (e.g., sodium methoxide, Triton B) may have degraded due to improper storage or handling. | Use a fresh, unopened container of the base or ensure it has been stored under anhydrous conditions. |
| Low Purity of Starting Materials: Impurities in mesityl oxide or 2-methylcyclohexane-1,3-dione can interfere with the reaction. | Use freshly distilled mesityl oxide. Ensure the purity of 2-methylcyclohexane-1,3-dione before starting the reaction. | |
| Suboptimal Reaction Temperature: The reaction temperature is critical. For instance, in the methylation of 2-methylcyclohexane-1,3-dione, the mixture is typically heated under reflux.[1][2] | Carefully monitor and control the reaction temperature as specified in the protocol. For reflux conditions, ensure a steady boil without excessive solvent loss. | |
| Incorrect Solvent: The choice of solvent is crucial for solubility and reactivity. Dry solvents are often necessary. | Use the recommended solvent and ensure it is anhydrous, especially for reactions involving strong bases. In the methylation of 2-methylcyclohexane-1,3-dione, dry methanol (B129727) is specified.[1][2] | |
| Formation of Side Products | O-alkylation: In the methylation of 2-methylcyclohexane-1,3-dione, the enolate can undergo methylation on the oxygen atom, leading to an O-alkylated byproduct. | The workup procedure for this reaction often includes an acidic wash (e.g., with concentrated hydrochloric acid) to decompose the O-alkylated product.[2] |
| Polymerization of Michael Acceptor: α,β-unsaturated ketones like mesityl oxide can polymerize under basic conditions. | Add the Michael acceptor slowly to the reaction mixture. Maintain the recommended reaction temperature to minimize polymerization. | |
| Difficulty in Product Isolation/Purification | Incomplete Reaction: If the reaction has not gone to completion, the starting materials will contaminate the product. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Ensure the reaction is run for the recommended duration. |
| Product is an Oil or Glassy Solid: this compound is known to form a glassy solid upon distillation, which can be challenging to handle.[2] | If distillation is used, be prepared to handle a non-crystalline product. Recrystallization from a suitable solvent system can be an alternative to obtain a crystalline solid. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reference |
| Classical Synthesis | Mesityl oxide, Diethyl malonate | Sodium ethoxide/methoxide, KOH | 67-85% | [3] |
| Methylation | 2-Methylcyclohexane-1,3-dione, Methyl iodide | Triton B, Methanol | 54-57% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation[2]
Materials:
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2-Methylcyclohexane-1,3-dione (50.4 g, 0.4 mol)
-
Dry Methanol (500 mL)
-
Triton B (40% in methanol, 168 mL)
-
Methyl iodide (60.0 g, 0.423 mol)
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate (B1210297)
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5% Sodium Thiosulfate (B1220275) Solution
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Saturated Sodium Hydrogen Carbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate (B86663)
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 2-methylcyclohexane-1,3-dione in dry methanol.
-
To the stirred solution, add Triton B dropwise.
-
After the addition is complete, stir the solution at room temperature for 10 minutes.
-
Add methyl iodide portionwise to the solution.
-
Heat the solution under reflux for 16-20 hours.
-
Cool the reaction mixture to room temperature and remove about 400 mL of methanol by rotary evaporation.
-
Pour the residue into a mixture of concentrated hydrochloric acid (100 mL) and ice (about 100 g) to decompose any O-alkylated product and stir for 30 minutes.
-
Collect any precipitated starting material by filtration.
-
Extract the filtrate with ethyl acetate (4 x 100 mL).
-
Wash the combined organic extracts sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the ethyl acetate by rotary evaporation.
-
Purify the residue by distillation to obtain this compound as a glassy solid (boiling point 92-97 °C at 4 mm Hg).
Protocol 2: Classical Synthesis of this compound[3]
Materials:
-
Absolute Ethanol (400 mL)
-
Sodium (23 g, 1 gram atom)
-
Ethyl malonate (170 g, 1.06 moles)
-
Mesityl oxide (100 g, 1.02 moles, freshly distilled)
-
Potassium hydroxide (B78521) (125 g, 2.2 moles)
-
Water (575 mL)
-
Dilute Hydrochloric Acid
-
Decolorizing Charcoal (e.g., Norite)
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place the absolute ethanol.
-
Add the sodium metal in pieces at a rate that maintains the solution at its boiling point.
-
After all the sodium has dissolved, add the ethyl malonate.
-
Slowly add the mesityl oxide through the dropping funnel.
-
Reflux the solution with constant stirring for two hours.
-
Add a solution of potassium hydroxide in water and reflux for an additional six hours.
-
While still hot, neutralize the mixture to litmus (B1172312) with dilute hydrochloric acid.
-
Distill off as much alcohol as possible.
-
Boil the residue with decolorizing charcoal, filter, and repeat the charcoal treatment.
-
Make the hot filtrate distinctly acidic with dilute hydrochloric acid, boil for a few minutes, and then cool to allow the product to crystallize.
-
Filter the product, wash with ice-cold water, and air dry.
Mandatory Visualization
References
Troubleshooting low product yield in 2,2-Dimethylcyclohexane-1,3-dione reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low product yield in the synthesis of 2,2-Dimethylcyclohexane-1,3-dione.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of this compound, often prepared via a Michael addition of diethyl malonate to mesityl oxide followed by an intramolecular condensation, can stem from several factors.[1][2] Key areas to investigate include the quality of reagents, reaction conditions, and the potential for side reactions.
Troubleshooting Steps:
-
Reagent Quality:
-
Mesityl Oxide Purity: Mesityl oxide is prone to polymerization and the presence of impurities can significantly impact the reaction. It is recommended to use freshly distilled mesityl oxide.[3]
-
Base Activity: The base used for the deprotonation of diethyl malonate, such as sodium ethoxide, is crucial. Ensure the base is fresh and has been stored under anhydrous conditions to prevent deactivation.[1][4]
-
Solvent Purity: Use dry, high-purity solvents to prevent unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature can influence the rate of both the desired reaction and potential side reactions. Running the reaction at a lower temperature may help minimize retro-Michael reactions.[4]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.[5]
-
-
Side Reactions:
-
Polymerization of Michael Acceptor: α,β-unsaturated ketones like mesityl oxide can polymerize under basic conditions, which is a common cause of low yields.[4] Using a more stable precursor or preparing a Mannich base of the Michael acceptor can mitigate this issue.[4]
-
Retro-Michael Reaction: The initial Michael adduct can revert to starting materials, especially at elevated temperatures.[4]
-
Issue 2: Difficulty with Product Isolation and Purification
Q: I seem to be losing a significant amount of product during the workup and purification steps. What are the best practices to maximize recovery?
A: Product loss during isolation and purification is a common challenge. The following steps can help improve recovery:
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[5]
-
Acidification: After hydrolysis of the intermediate ester, careful acidification is necessary to precipitate the final product. The pH should be adjusted to be distinctly acidic.[3]
-
Recrystallization: For purification, recrystallization is often employed. Choosing an appropriate solvent system is critical to maximize yield and purity. Acetone is a commonly used solvent for the recrystallization of this compound.[3]
Data Presentation
Table 1: Troubleshooting Summary for Low Product Yield
| Potential Cause | Recommended Solution | Relevant Citation(s) |
| Impure Mesityl Oxide | Use freshly distilled mesityl oxide (boiling point 126–131°C). | [3] |
| Inactive Base | Use a fresh, properly stored base (e.g., sodium ethoxide). | [1][4] |
| Suboptimal Temperature | Run the reaction at a lower temperature to minimize side reactions. | [4] |
| Polymerization of Mesityl Oxide | Consider using a more stable precursor or a Mannich base. | [4] |
| Inefficient Extraction | Perform multiple extractions with a suitable organic solvent. | [5] |
| Improper Acidification | Ensure the reaction mixture is made distinctly acidic to precipitate the product. | [3] |
Experimental Protocols
Synthesis of this compound via Michael Addition and Intramolecular Condensation
This protocol is adapted from a literature procedure.[3]
Materials:
-
Absolute Ethanol
-
Sodium
-
Ethyl malonate
-
Mesityl oxide (freshly distilled)
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Decolorizing charcoal (Norite)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 23 g of clean sodium in 300 cc. of absolute ethanol.
-
Michael Addition: After all the sodium has dissolved, add 170 g of ethyl malonate, followed by the slow addition of 100 g of freshly distilled mesityl oxide through the dropping funnel.
-
Reaction: Reflux the solution with constant stirring for two hours.
-
Hydrolysis and Cyclization: Add a solution of 125 g of potassium hydroxide in 575 cc. of water and continue to reflux with stirring for an additional six hours.
-
Acidification and Isolation: While the solution is still hot, acidify with dilute hydrochloric acid until it is just acid to litmus. Distill off as much alcohol as possible.
-
Decolorization: Boil the residue with about 15 g of decolorizing charcoal, filter, and repeat the treatment.
-
Crystallization: Make the hot, neutral or alkaline filtrate distinctly acid to methyl orange with additional dilute hydrochloric acid, boil for a few minutes, and then allow to cool to crystallize the product.
-
Purification: Filter the crude product, wash with ice-cold water, and dry. The product can be further purified by recrystallization from acetone.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing polymerization of Michael acceptors in dione synthesis
Welcome to the technical support center for dione (B5365651) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the common issue of Michael acceptor polymerization during your experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to the polymerization of Michael acceptors, such as α,β-unsaturated ketones, during dione synthesis.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of the Michael acceptor. | 1. Add a polymerization inhibitor: Introduce a suitable inhibitor at the beginning of the reaction.[1] 2. Control reaction temperature: Lower the reaction temperature to reduce the polymerization rate.[1] 3. Ensure inert atmosphere: Exclude oxygen by running the reaction under nitrogen or argon to prevent radical polymerization.[1] |
| Low yield of the desired dione product with significant polymer formation. | - Presence of radical initiators (e.g., peroxides in solvents).[1] - Exposure to UV light.[1] - Base is too strong or concentration is too high, promoting anionic polymerization.[2][3] | 1. Purify reagents: Use freshly distilled, peroxide-free solvents.[1] 2. Protect from light: Wrap the reaction vessel in aluminum foil.[1] 3. Optimize base: Select a weaker base (e.g., triethylamine) or a non-nucleophilic base (e.g., LDA) suitable for your Michael donor.[2] Experiment with lower catalyst loading.[4] |
| Polymerization occurs during workup or purification. | - Removal of volatile inhibitors during extraction or evaporation. - Exposure to heat during distillation.[1] | 1. Add a non-volatile inhibitor: Introduce an inhibitor like hydroquinone (B1673460) before any heating steps.[1] 2. Use low-temperature purification: Employ rotary evaporation at lower temperatures or use purification techniques that do not require heat, such as column chromatography.[1] |
| Reaction is sluggish at low temperatures, but polymerization occurs at higher temperatures. | The reaction has a narrow optimal temperature window. Some Michael additions are reversible and require specific conditions.[2] | 1. Use a more stable acceptor precursor: Consider using a Mannich base of the Michael acceptor or a precursor like 1,3-dichloro-cis-2-butene in a Wichterle reaction instead of methyl vinyl ketone (MVK).[4] 2. Optimize solvent: Use polar aprotic solvents like THF, DMF, or acetonitrile (B52724) which can be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: Why does my Michael acceptor polymerize during the reaction?
A1: Michael acceptors, especially α,β-unsaturated ketones like methyl vinyl ketone (MVK), are susceptible to polymerization through two primary pathways.[4] First, under basic conditions, the enolate intermediate formed after the initial Michael addition can act as a nucleophile and initiate an anionic polymerization by attacking another molecule of the Michael acceptor.[2] Second, the presence of radical initiators, such as peroxides in solvents or exposure to oxygen and UV light, can trigger a radical-mediated polymerization.[1]
Q2: How can I effectively control the reaction temperature to prevent polymerization?
A2: Maintaining a low and stable temperature is crucial for minimizing the rate of polymerization.[1] For reactions that need to be run below ambient temperature, using an ice bath (0 °C) or a dry ice/acetone bath (approx. -78 °C) is common. For moderately low temperatures (e.g., 0 °C to 40 °C), a thermostatically controlled cooling circulator provides the most precise control.[3] It is important to ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Q3: Which polymerization inhibitor should I choose and how much should I use?
A3: The choice of inhibitor depends on the reaction conditions and the purification method. For radical polymerization, inhibitors like butylated hydroxytoluene (BHT) or phenothiazine (B1677639) are effective. For anionic polymerization, careful control of base concentration and temperature is the primary preventative measure. A non-volatile inhibitor like hydroquinone is recommended if the product will be purified by distillation.[1]
| Inhibitor Type | Example | Typical Concentration | Primary Use Case |
| Radical Scavenger (Volatile) | Butylated Hydroxytoluene (BHT) | ~200 ppm | General use in reaction; removed by evaporation.[1] |
| Radical Scavenger (Non-Volatile) | Hydroquinone | ~100-500 ppm | Added before workup/distillation to prevent polymerization at elevated temperatures.[1] |
| Oxygen Scavenger | - | - | Achieved by maintaining an inert atmosphere (N₂ or Ar).[1] |
Q4: Can I prevent polymerization without using a chemical inhibitor?
A4: Yes, optimizing reaction conditions is a key strategy. Key methods include:
-
Low Temperature: Running the reaction at the lowest feasible temperature significantly slows polymerization.[1][3]
-
Inert Atmosphere: Rigorously excluding oxygen by working under a nitrogen or argon atmosphere prevents oxygen-initiated radical polymerization.[1]
-
Minimize Reaction Time: A shorter reaction time reduces the opportunity for polymerization to occur.[1]
-
Lower Concentration: Running the reaction at a lower concentration can also decrease the rate of polymerization.[1] However, for maximum reliability and reproducibility, combining these optimized conditions with a suitable inhibitor is highly recommended.[1]
Q5: My Michael donor is not very reactive. If I use a stronger base or higher temperature, the acceptor polymerizes. What should I do?
A5: This is a common challenge. If a weak nucleophile requires forcing conditions that lead to polymerization, consider alternative strategies instead of simply increasing temperature or base strength. You could try using a more acidic Michael donor, which would require a weaker base for deprotonation.[2] Alternatively, using a more stable precursor to the α,β-unsaturated ketone, such as a Mannich base, can mitigate polymerization issues.[4] Transmetalation to a copper-based reagent can also be employed to promote the desired conjugate addition over side reactions for certain organometallic additions.[2]
Experimental Protocols
General Protocol for Michael Addition with Polymerization Prevention
This protocol provides a general methodology for performing a Michael addition while minimizing the risk of acceptor polymerization.
-
Reagent and Glassware Preparation:
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add the chosen polymerization inhibitor (e.g., 200 ppm of BHT relative to the mass of the Michael acceptor) to the reaction flask.[1]
-
Add the solvent and the Michael donor to the flask.
-
If the reaction requires cooling, place the flask in a suitable cooling bath and allow it to equilibrate to the target temperature (e.g., 0 °C).
-
-
Reaction Execution:
-
Slowly add the base to the solution of the Michael donor to form the enolate.
-
Once enolate formation is complete, add the Michael acceptor (e.g., methyl vinyl ketone) dropwise via a syringe pump over an extended period to keep its instantaneous concentration low.
-
Maintain a constant low temperature and inert atmosphere throughout the addition and subsequent stirring.[1]
-
Monitor the reaction's progress using a suitable analytical method (e.g., TLC, GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
If purification involves heating (e.g., distillation), add a non-volatile inhibitor like hydroquinone to the crude mixture.[1]
-
Perform extraction and solvent removal via rotary evaporation at a low temperature.
-
Purify the final dione product using a method that avoids high temperatures, such as flash column chromatography, if possible.
-
Visualizations
Caption: General mechanism of a base-catalyzed Michael addition for dione synthesis.
Caption: A logical workflow for troubleshooting polymerization in Michael additions.
Caption: Competing reaction pathways: desired dione synthesis vs. undesired polymerization.
References
Byproduct formation in the synthesis of substituted cyclohexanediones
Welcome to the Technical Support Center for the Synthesis of Substituted Cyclohexanediones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important class of molecules. Here, you will find information to help you overcome common challenges related to byproduct formation and optimize your reaction conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Substituted Cyclohexanedione
Q: My reaction is resulting in a low yield or no product. What are the common causes and how can I improve it?
A: Low yields in the synthesis of substituted cyclohexanediones can arise from several factors, particularly in widely used methods like the Robinson Annulation and Dieckmann Condensation. Common culprits include side reactions of the starting materials, suboptimal reaction conditions, and improper purification techniques.
Troubleshooting Steps:
-
Polymerization of Michael Acceptor (in Robinson Annulation): α,β-unsaturated ketones, such as methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, which is a frequent cause of low yields.
-
Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. For instance, the Wichterle reaction utilizes 1,3-dichloro-cis-2-butene in place of MVK to prevent polymerization during the Michael addition.[1]
-
-
Retro-Michael Reaction: The initial Michael addition can be reversible, especially at elevated temperatures, leading to the decomposition of the intermediate product.[1]
-
Solution: Running the reaction at a lower temperature can help minimize the retro-Michael reaction.[1]
-
-
Self-Condensation of Reactants: Ketone starting materials can undergo self-aldol condensation, and diesters in Dieckmann condensations can react intermolecularly, especially at high concentrations.
-
Solution: For aldol-type reactions, slowly add the ketone to the reaction mixture. For Dieckmann condensations, using high dilution conditions can favor the intramolecular reaction.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for efficient enolate formation and subsequent cyclization.
-
Solution: Experiment with different base and solvent combinations. Common bases include alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and non-nucleophilic bases like LDA. Aprotic solvents such as THF or toluene (B28343) are often preferred to minimize side reactions.[2]
-
-
Inactive Catalyst or Base: The catalyst or base may have lost activity due to improper storage or handling.
-
Solution: Use a fresh, properly stored base or catalyst. For instance, sodium hydroxide (B78521) pellets should be weighed quickly as they absorb atmospheric moisture.[1]
-
Issue 2: Formation of Significant Byproducts
Q: My final product is contaminated with significant amounts of byproducts. What are these impurities and how can I minimize their formation?
A: Byproduct formation is a common challenge. The nature of the byproducts depends on the synthetic route employed.
Common Byproducts and Mitigation Strategies:
| Synthetic Route | Common Byproducts | Mitigation Strategies |
| Robinson Annulation | - Polymer of Michael acceptor- Retro-Michael addition product- Aldol self-condensation product of the ketone | - Use a more stable Michael acceptor precursor (e.g., Wichterle reaction).[1]- Maintain lower reaction temperatures.- Slow addition of the ketone starting material. |
| Dieckmann Condensation | - Intermolecular condensation product (dimer)- Products from cleavage/reverse reaction | - Employ high-dilution conditions.- Use a strong, non-nucleophilic base in an aprotic solvent.- Ensure the final product has an enolizable proton to drive the equilibrium.[3][4] |
| Selenium Dioxide Oxidation | - Organoselenium byproducts- Over-oxidation products | - Careful control of reaction temperature (70-80°C).- Thorough purification to remove selenium residues. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my substituted cyclohexanedione from the reaction mixture. What are the best practices?
A: Purification can be challenging due to the presence of structurally similar byproducts and starting materials.
Purification Troubleshooting:
-
Recrystallization: This is a common and effective method for purifying solid cyclohexanediones.
-
Problem: Product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is too high, or significant impurities are present.
-
Solution: Choose a solvent with a lower boiling point. Consider a preliminary purification step like flash chromatography to remove major impurities before recrystallization.[5]
-
-
Problem: Low recovery after recrystallization.
-
-
Column Chromatography: Effective for separating the desired product from byproducts with different polarities.
-
Problem: Poor separation of spots on TLC.
-
Solution: Experiment with different solvent systems (eluent). A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is a good starting point. Varying the ratio will alter the separation.[5]
-
-
-
Vacuum Distillation: Suitable for liquid or low-melting solid cyclohexanediones.
-
Problem: "Bumping" or unstable boiling.
-
Solution: Ensure the use of fresh boiling chips or a magnetic stir bar. Apply heat gradually and evenly.[5]
-
-
Experimental Protocols
Synthesis of 2-Methyl-1,3-cyclohexanedione
This protocol involves the hydrogenation of resorcinol (B1680541) followed by methylation.[2]
Materials:
-
Resorcinol
-
Sodium hydroxide
-
Water
-
Raney nickel catalyst
-
Concentrated hydrochloric acid
-
Dioxane
-
Methyl iodide
-
95% Ethanol (B145695) (for recrystallization)
Procedure:
-
Hydrogenation:
-
A solution of sodium hydroxide (96.0 g) in water (335 ml) is prepared, and resorcinol (220.2 g) is dissolved in it.
-
This solution and finely powdered nickel catalyst (40.0 g) are placed in a hydrogenation bomb.
-
Hydrogenation is carried out at an initial pressure of approximately 1900 psi with agitation, maintaining a temperature of 45–50°C.
-
The reaction is continued until the theoretical amount of hydrogen is absorbed.
-
-
Methylation:
-
After cooling and filtering the catalyst, the filtrate is treated with concentrated hydrochloric acid (33.5 ml), dioxane (145 ml), and methyl iodide (335 g).
-
The mixture is refluxed for 12–14 hours. An additional portion of methyl iodide (33.5 g) is added after 7-8 hours.
-
-
Isolation and Purification:
-
The reaction mixture is cooled in an ice bath to crystallize the product.
-
The crystals are collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from 95% ethanol to yield colorless crystals.[2]
-
Dieckmann Condensation of Diethyl Adipate (B1204190)
This protocol describes a solvent-free Dieckmann condensation.[8][9]
Materials:
-
Diethyl adipate
-
Potassium tert-butoxide (t-BuOK)
Procedure:
-
Reaction:
-
Diethyl adipate and powdered potassium tert-butoxide are mixed at room temperature for 10 minutes.
-
The reaction mixture is then kept in a desiccator for 60 minutes.
-
-
Purification:
Visualizations
Caption: A workflow for synthesizing and troubleshooting byproduct formation in substituted cyclohexanediones.
Caption: Troubleshooting common issues leading to low yields in the Robinson Annulation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Loading Optimization for Dione Reactions
Welcome to the Technical Support Center for catalyst loading optimization in dione (B5365651) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for dione synthesis?
A1: For many palladium- or ruthenium-catalyzed reactions used in dione synthesis, such as Heck, Suzuki-Miyaura, and olefin metathesis, catalyst loading typically ranges from 0.1 to 5 mol%.[1] While higher loadings can sometimes improve reaction rates and yields, they also increase costs and the potential for side reactions.[1] In some optimized protocols, catalyst loading can be significantly reduced, for instance, to as low as 0.1 mol% in certain acid-catalyzed dione reactions or even 0.0025 mol% in specific Suzuki-Miyaura couplings.
Q2: How do I select the appropriate catalyst for my dione reaction?
A2: Catalyst selection is critical and depends on the specific reaction, substrates, and desired selectivity.[1] For Heck reactions, a common starting point is palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand.[1] For Suzuki-Miyaura and Stille couplings, palladium(0) catalysts like Pd(PPh₃)₄ or precatalysts that generate Pd(0) in situ are often used.[1] For olefin metathesis reactions, Grubbs' catalysts (first, second, and third generation) or Hoveyda-Grubbs catalysts are the standards.[1] The choice of ligand is also crucial for catalyst stability and activity.[1]
Q3: What are the most common side reactions observed with incorrect catalyst loading?
A3: Improper catalyst loading can lead to several side reactions. For instance, in Suzuki-Miyaura couplings, high catalyst concentrations can sometimes promote homocoupling of the boronic acid reactants.[1] In olefin metathesis, incorrect catalyst choice or loading can lead to isomerization of the double bond.[1] Additionally, high catalyst loading may lead to the formation of palladium black through aggregation, indicating catalyst deactivation.
Q4: When should I consider increasing the catalyst loading?
A4: Increasing the catalyst loading should be considered when reactions are sluggish or incomplete.[2] This can sometimes overcome issues related to catalyst deactivation or inhibition.[2] However, it is important to do this incrementally, as excessive catalyst can lead to unwanted side reactions and increased costs.[1] Before increasing the catalyst loading, it is advisable to ensure that other reaction parameters such as temperature, solvent, and base are optimized and that the reagents are pure.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst has been stored correctly under an inert atmosphere and is not expired.[1] For Pd(II) precatalysts, verify that the in situ reduction to the active Pd(0) species is occurring.[1] Consider trying a different, more robust catalyst or ligand system.[1] |
| Impure Reagents | Purify all starting materials and solvents, as trace impurities can act as catalyst poisons.[1] Ensure that solvents are anhydrous and properly degassed, as oxygen and water can deactivate many catalysts.[1] |
| Sub-optimal Reaction Conditions | Systematically screen other reaction parameters such as temperature, solvent, and base to find the optimal conditions for your specific substrates.[1] Incrementally increase the catalyst loading to see if it improves the yield.[1] |
| Catalyst Deactivation | Perform time-on-stream studies to monitor catalyst activity and selectivity over time. Post-reaction characterization can help identify deactivation mechanisms like coking or poisoning. |
Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Catalyst or Ligand | For asymmetric reactions, the choice of a chiral catalyst or ligand is crucial. Screen a variety of catalysts and ligands with different steric and electronic properties.[2] Consider using bifunctional catalysts that can offer enhanced stereocontrol.[2] |
| Incorrect Reaction Temperature | Temperature can significantly impact the transition states leading to different stereoisomers. Often, lowering the reaction temperature can improve enantioselectivity.[2] Perform a systematic temperature screening to find the optimal conditions. |
| Solvent Effects | The solvent can influence the conformational preferences of the substrate and transition states. A systematic solvent screen is recommended.[2] |
| Substrate-Related Issues | Consider attaching a chiral auxiliary to the dione substrate to bias the formation of a single diastereomer.[2] |
Data Presentation
Table 1: Hypothetical Influence of Catalyst Loading on Yield and Selectivity in a Suzuki-Miyaura Reaction of a Dione
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (Product:Byproduct) |
| 1 | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 45 | 90:10 |
| 2 | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 75 | 95:5 |
| 3 | 2.0 | K₂CO₃ | Toluene/H₂O | 80 | 92 | 98:2 |
| 4 | 5.0 | K₂CO₃ | Toluene/H₂O | 80 | 88 | 90:10 |
| 5 | 2.0 | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 | 99:1 |
This table is a generalized representation. Actual results will vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Palladium-Catalyzed Suzuki-Miyaura Coupling of a Dione Derivative
-
Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the palladium catalyst (e.g., Pd(PPh₃)₄) at varying mol% (e.g., 0.5, 1, 2, 3, 5 mol%).
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the dione substrate (1.0 equiv), the boronic acid reagent (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Then, add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reactions at set time intervals (e.g., 1, 2, 4, 8, 12 hours) by taking small aliquots from each vial and analyzing them by TLC or GC-MS.
-
Workup: Once the reactions are complete (or have reached a plateau), cool the vials to room temperature. Dilute the reaction mixtures with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product from each reaction by ¹H NMR or GC to determine the yield and selectivity. Purify the product from the optimal reaction condition by column chromatography.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
References
Technical Support Center: Synthesis of 2-Methyl-1,3-cyclohexanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1,3-cyclohexanedione.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-methyl-1,3-cyclohexanedione?
A1: There are two main synthetic pathways for 2-methyl-1,3-cyclohexanedione. The first involves the methylation of 1,3-cyclohexanedione (B196179), often achieved through a Mannich reaction followed by hydrogenolysis. The second route starts with the hydrogenation of resorcinol (B1680541) to produce 1,3-cyclohexanedione in situ, which is then methylated.
Q2: How does the choice of solvent impact the synthesis of 2-methyl-1,3-cyclohexanedione via the Mannich reaction route?
A2: The solvent plays a crucial role in the synthesis starting from 1,3-cyclohexanedione. Protic solvents like methanol (B129727) and water are commonly used and can influence reaction yield and purity. Water has been reported to give a slightly higher yield, while methanol may result in marginally higher purity. The choice of solvent can also affect reaction time and the ease of product isolation.
Q3: What are the typical yields and purity levels I can expect?
A3: For the synthesis starting from 1,3-cyclohexanedione, yields can be high. For instance, using methanol as a solvent can result in a yield of approximately 87.0% with a purity of 97.2%.[1] When water is used as the solvent, the yield can be around 89.4% with a purity of 96.9%.[2][3] The synthesis starting from resorcinol generally provides a lower yield, in the range of 57-61% after workup of the mother liquor.[4]
Q4: Can I use a different methylating agent other than the one specified in the protocols?
A4: While methyl iodide is a common methylating agent in the resorcinol route, other methylating agents can be used in different synthetic strategies. However, it is crucial to consider the reactivity, cost, and safety of alternative reagents. The choice of base and solvent system may need to be re-optimized when changing the methylating agent.
Q5: How can I purify the final product?
A5: Recrystallization is a common method for purifying 2-methyl-1,3-cyclohexanedione. A mixture of ethanol (B145695) and water is often effective.[4] The purity of the product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Consider extending the reaction time if necessary. |
| Side reactions: Formation of byproducts such as methylene-bis-derivatives can occur during the Mannich reaction. | Optimize the reaction temperature and stoichiometry of the reagents. A lower temperature may suppress side reactions. | |
| Inefficient hydrogenolysis: The catalyst used for hydrogenolysis may be inactive or used in an insufficient amount. | Use a fresh, active catalyst (e.g., Palladium on carbon or Raney nickel). Ensure proper catalyst loading and efficient hydrogen pressure. | |
| Product Discoloration (Yellowing) | Impurities from starting materials: The purity of the starting materials can affect the final product color. | Use high-purity starting materials. |
| Incomplete removal of byproducts: In the resorcinol route, residual sodium iodide after workup can cause the product to turn yellow.[4] | Ensure thorough washing of the crude product with cold water to remove all water-soluble byproducts.[4] | |
| Difficulty in Product Isolation/Purification | Poor crystallization: The product may not crystallize well from the chosen solvent system. | Experiment with different solvent systems for recrystallization. Adding a co-solvent or seeding the solution with a small crystal of the pure product can induce crystallization. |
| Presence of a gelatinous impurity: A gelatinous impurity can hinder filtration.[4] | Using a coarse sintered-glass funnel for filtration can be more effective than a Büchner funnel in such cases.[4] | |
| Inconsistent Reaction Outcomes | Variability in reagent quality: The quality and activity of reagents, especially the catalyst and base, can vary between batches. | Use reagents from a reliable source and consider titrating the base before use to determine its exact concentration. |
| Sensitivity to reaction conditions: The reaction outcome can be sensitive to temperature, pressure, and agitation speed. | Maintain consistent and well-controlled reaction conditions for each run. |
Quantitative Data on Solvent Effects
The following table summarizes the reported yields and purities for the synthesis of 2-methyl-1,3-cyclohexanedione from 1,3-cyclohexanedione using different solvents for the Mannich reaction and hydrogenolysis steps.
| Solvent | Yield (%) | Purity (%) | Reference |
| Methanol | 87.0 | 97.2 | [1] |
| Water | 89.4 | 96.9 | [2][3] |
Experimental Protocols
Protocol 1: Synthesis from 1,3-Cyclohexanedione via Mannich Reaction and Hydrogenolysis
This protocol is adapted from a patented procedure.[2][5]
Step 1: Mannich Reaction
-
In a suitable reactor, charge 1,3-cyclohexanedione, dimethylamine (B145610) (as an aqueous solution), and the chosen solvent (methanol or water).
-
Stir the mixture and add formaldehyde (B43269) (as an aqueous solution) dropwise while maintaining the temperature at around 30-40°C.
-
After the addition is complete, continue stirring at this temperature for a few hours until the reaction is complete (monitor by HPLC).
Step 2: Hydrogenolysis
-
To the reaction mixture from Step 1, add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature (e.g., 30°C) and pressure until the hydrogen uptake ceases.
-
Monitor the reaction by HPLC to confirm the disappearance of the Mannich base intermediate.
Step 3: Work-up and Isolation
-
Filter off the catalyst.
-
If methanol was used as the solvent, add water to the filtrate and remove the methanol by distillation.
-
Adjust the pH of the aqueous solution to around 6 with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash it with water, and dry it to obtain 2-methyl-1,3-cyclohexanedione.
Protocol 2: Synthesis from Resorcinol
This protocol is based on the procedure from Organic Syntheses.[4]
Step 1: Hydrogenation of Resorcinol
-
In a high-pressure reactor, combine resorcinol, a freshly prepared aqueous solution of sodium hydroxide, and a nickel catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., to ~1900 psi) and agitate the mixture.
-
Maintain the temperature between 45-50°C. The reaction is exothermic initially.
-
Continue the hydrogenation until the theoretical amount of hydrogen has been absorbed.
Step 2: Methylation
-
After cooling and venting the reactor, filter off the catalyst.
-
To the filtrate, add dioxane and methyl iodide.
-
Reflux the mixture for several hours. Additional methyl iodide may be added during the reflux period.
Step 3: Isolation and Purification
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Collect the crystals by filtration and wash them thoroughly with cold water.
-
The crude product can be purified by recrystallization from 95% ethanol.
Visualizations
References
- 1. 2-Methyl-1,3-cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Dimethylcyclohexane-1,3-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-dimethylcyclohexane-1,3-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying solid this compound derivatives are recrystallization and column chromatography. For volatile derivatives, sublimation can also be an effective technique. The choice of method depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity level.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Common impurities often originate from the synthetic route, which typically involves a Michael addition followed by a Claisen condensation. These can include:
-
Unreacted starting materials: Such as mesityl oxide and diethyl malonate.
-
Byproducts: Including incompletely cyclized intermediates or products of side reactions like self-condensation.
-
Residual solvents: Solvents used in the reaction or workup.
-
Catalyst residues: Traces of base (e.g., sodium ethoxide) used to catalyze the reaction.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed by hot filtration.
Q4: My purified this compound derivative is unstable. How should it be stored?
A4: 1,3-Diketones can be susceptible to degradation, especially on exposure to air. It is advisable to store the purified compound under an inert atmosphere, such as nitrogen or argon, and at a low temperature to minimize self-condensation or decomposition.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure. | - Use a lower-boiling point solvent or a solvent mixture. - Try to purify the compound by another method, such as column chromatography, before recrystallization. - Allow the solution to cool more slowly to encourage crystal formation over oiling. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product. | Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the rinsing solvent is ice-cold to minimize redissolving the purified crystals. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). The cooling was too rapid, trapping impurities within the crystal lattice. | - Select a different recrystallization solvent or a solvent pair. - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The polarity of the eluent is too high. The column was not packed properly, leading to channeling. | - Start with a less polar solvent system and gradually increase the polarity (gradient elution). Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is not eluting from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, a small amount of a very polar solvent like methanol (B129727) may be needed. |
| Cracked or channeled column bed. | The column ran dry. The packing was not allowed to settle properly. | - Always keep the solvent level above the top of the stationary phase. - Allow the slurry of the stationary phase to settle completely before loading the sample. Add a layer of sand on top to prevent disturbance. |
| Streaking or tailing of bands. | The sample was not loaded in a concentrated band. The compound is interacting too strongly with the stationary phase. | - Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. - For acidic or basic compounds, consider adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent to improve peak shape. |
Experimental Protocols
Recrystallization of a 2-aryl-5,5-dimethylcyclohexane-1,3-dione derivative
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane (B92381), ethanol/water mixtures) to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Column Chromatography of a 2-acyl-5,5-dimethylcyclohexane-1,3-dione derivative
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Stationary Phase and Column Preparation:
-
Select a suitable stationary phase, typically silica (B1680970) gel (60-120 mesh).
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a vertical chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack uniformly, draining the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase. A common starting point for these derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2]
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Quantitative Data Summary
The following tables provide a summary of purification data for some this compound derivatives. Please note that yields and purity are highly dependent on the specific derivative, the scale of the reaction, and the experimental conditions.
Table 1: Recrystallization Data
| Compound | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| 2-(4-chlorobenzylidene)-5,5-dimethyl-cyclohexane-1,3-dione | Ethanol and Water | Not specified | Not specified | |
| Cyclohexane-1,3-dione ligand (L¹) | Ethanol | 77 | Not specified | [3] |
| 2-methyl-1,3-cyclohexanedione | Water | 89.4 | 96.9 | [4] |
Table 2: Column Chromatography Data
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Purity (%) | Reference |
| 2,2,5,5-Tetramethylcyclohexane-1,4-dione | Silica gel | Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane | 50-80 | >99 | [2] |
| 2-acyl-cyclohexane-1,3-dione derivatives | Silica gel | Dichloromethane/Methanol | Not specified | Not specified | [5] |
Visualized Workflows
Caption: General purification workflow for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Acyl-cyclohexane-1,3-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-acyl-cyclohexane-1,3-diones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-acyl-cyclohexane-1,3-diones?
A1: Common synthetic routes include the acylation of cyclohexane-1,3-diones with acyl chlorides or carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1] Another approach is a one-pot domino reaction, for instance, a Knoevenagel condensation followed by a Michael addition and an intramolecular C-acylation.[2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the cyclohexane-1,3-dione or the acylating agent can lead to side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters that may require optimization.
-
Side Reactions: Competing reactions, such as O-acylation instead of the desired C-acylation, can reduce the yield of the target product.
-
Product Degradation: The 2-acyl-cyclohexane-1,3-dione product might be unstable under the reaction or workup conditions.
Q3: I am observing the formation of multiple products in my reaction. What could be the reason?
A3: The formation of multiple products can be due to:
-
Polysubstitution: In some acylation methods like the Friedel-Crafts reaction, it can be challenging to control the degree of substitution, leading to the introduction of more than one acyl group.
-
O- vs. C-acylation: Cyclohexane-1,3-diones exist in keto-enol tautomeric forms. The acylation can occur on the oxygen atom (O-acylation) or the carbon atom (C-acylation). The desired product is typically the C-acylated one, and reaction conditions need to be optimized to favor this pathway.
-
Rearrangement: The acylium ion formed during certain acylation reactions can undergo rearrangement, leading to isomeric products.
Q4: What are the best practices for purifying 2-acyl-cyclohexane-1,3-diones?
A4: Purification strategies depend on the properties of the specific product. Common methods include:
-
Recrystallization: This is an effective method if a suitable solvent system is found.
-
Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials.
-
Acid-Base Extraction: The acidic nature of the dione (B5365651) moiety can be exploited for purification through extraction with an aqueous base, followed by acidification and re-extraction into an organic solvent.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of 2-acyl-cyclohexane-1,3-diones.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Verify the purity of your cyclohexane-1,3-dione and acylating agent using techniques like NMR or melting point analysis. Purify starting materials if necessary. |
| Inefficient Catalyst | If using a catalyst (e.g., DMAP, Lewis acid), ensure it is fresh and active. Optimize the catalyst loading; in some cases, a lower catalyst concentration can be more effective. |
| Suboptimal Temperature | If the reaction is sluggish, consider a moderate increase in temperature. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal one for your specific reaction. |
| Competing O-acylation | To favor C-acylation, consider using a non-polar solvent and a non-coordinating base. The use of certain metal chelates can also direct the acylation to the carbon atom. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Oily or Tarry Product | This may indicate the presence of polymeric byproducts. Try to precipitate the desired product by adding a non-polar solvent to a concentrated solution of the crude product. |
| Co-eluting Impurities in Chromatography | Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product Degradation on Silica Gel | If the product is sensitive to acid, consider using neutral or deactivated silica gel for chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a 2-Acyl-cyclohexane-1,3-dione Derivative
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Carboxylic Acid | DCC/DMAP | Dichloromethane (B109758) | Room Temp | 24 | 70-90 | [1] |
| 2 | Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Dichloromethane | 0 to Room Temp | 2-4 | 60-80 | [4] |
| 3 | Meldrum's Acid/Aldehyde | Proline | DMF | 60 | 12 | ~80 | [2] |
Yields are approximate and can vary depending on the specific substrates used.
Experimental Protocols
Method 1: DCC/DMAP Coupling
This protocol is adapted from the synthesis of saturated 2-acyl-cyclohexane-1,3-diones.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the cyclohexane-1,3-dione (1.0 eq) in dry dichloromethane (DCM).
-
Addition of Reagents: Add the carboxylic acid (1.0 eq), dicyclohexylcarbodiimide (DCC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree to troubleshoot low product yield in the synthesis of 2-acyl-cyclohexane-1,3-diones.
General Synthetic Pathway
Caption: A simplified workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.
References
Minimizing retro-Michael reaction in cyclohexanedione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the retro-Michael reaction during the synthesis of substituted cyclohexanediones.
Troubleshooting Guide
This guide addresses common issues encountered during cyclohexanedione synthesis, with a focus on mitigating the undesired retro-Michael reaction.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield of the desired cyclohexanedione product. | The retro-Michael reaction is occurring, leading to the decomposition of the product back to the starting materials or stable intermediates. | 1. Lower the reaction temperature: The retro-Michael reaction is often favored at higher temperatures. 2. Use a milder base or catalyst: Strong bases can promote the retro-Michael reaction. Consider using organocatalysts like L-proline or its derivatives. 3. Change the solvent: The choice of solvent can influence the stability of the Michael adduct. Aprotic solvents may be preferable in some cases. 4. Reduce reaction time: Prolonged exposure to reaction conditions can increase the likelihood of the retro-Michael reaction. Monitor the reaction progress closely and quench it once the product is formed. | An increase in the isolated yield of the desired cyclohexanedione and a reduction in byproducts resulting from the retro-Michael reaction. |
| Formation of unexpected byproducts. | Byproducts may arise from the retro-Michael reaction followed by alternative reaction pathways of the starting materials or intermediates. | 1. Analyze byproducts: Use techniques like NMR, GC-MS, or LC-MS to identify the structure of the byproducts. This can provide insights into the competing reaction pathways. 2. Optimize stoichiometry: Ensure the correct molar ratio of reactants. An excess of one reactant might lead to side reactions. 3. Employ a more selective catalyst: Research catalysts known to favor the forward Michael addition for your specific substrates. | A cleaner reaction profile with a higher selectivity for the desired product. |
| Difficulty in isolating the pure product. | The product may be unstable under the purification conditions (e.g., chromatography on silica (B1680970) gel), leading to decomposition via the retro-Michael reaction. | 1. Use neutral or deactivated silica gel: Acidic silica gel can catalyze the retro-Michael reaction. 2. Employ alternative purification methods: Consider techniques like recrystallization, distillation, or preparative HPLC under neutral conditions. 3. Keep the product cold: Handle and store the isolated product at low temperatures to minimize decomposition. | Improved recovery of the pure cyclohexanedione product after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of cyclohexanedione synthesis?
The retro-Michael reaction is the reverse of the Michael addition. In cyclohexanedione synthesis, particularly in methods like the Robinson annulation, the desired product is formed through a Michael addition followed by an intramolecular aldol (B89426) condensation. The retro-Michael reaction breaks down the newly formed carbon-carbon bond of the Michael adduct, leading to the starting materials or stabilized intermediates, thus reducing the overall yield of the desired cyclohexanedione.
Q2: How can I detect if a retro-Michael reaction is occurring in my experiment?
You can monitor the reaction mixture over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reappearance or increase in the concentration of the starting materials (the Michael donor and acceptor) or the formation of a stable intermediate after the initial product formation is a strong indication of a retro-Michael reaction. Proton NMR spectroscopy can also be used to identify the characteristic signals of the starting materials and the product in the crude reaction mixture.
Q3: What type of catalysts can help in minimizing the retro-Michael reaction?
Organocatalysts, such as L-proline and its derivatives, are often effective in promoting the forward Michael addition while minimizing the retro-Michael reaction. These catalysts operate through an enamine-based mechanism which can be more selective and proceed under milder conditions compared to traditional base-catalyzed reactions. The choice of catalyst can be substrate-dependent, so it is advisable to screen a few options.
Q4: Can the structure of the reactants influence the retro-Michael reaction?
Yes, the structure of both the Michael donor and acceptor plays a crucial role. Steric hindrance around the newly formed C-C bond can make the adduct less stable and more prone to the retro-Michael reaction. Electron-withdrawing groups on the Michael acceptor can stabilize the Michael adduct and disfavor the retro-reaction. Conversely, bulky substituents or a high degree of substitution can increase the likelihood of the retro-Michael pathway.
Experimental Protocols
General Protocol for L-Proline Catalyzed Synthesis of a Substituted Cyclohexanedione
This protocol is a general guideline for the synthesis of a substituted cyclohexanedione via a Michael addition reaction, aiming to minimize the retro-Michael side reaction.
Materials:
-
Michael donor (e.g., a cyclic ketone)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
L-proline (20 mol%)
-
Solvent (e.g., DMSO, DMF, or Chloroform)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
To a solution of the Michael donor (1.0 eq) and the Michael acceptor (1.2 eq) in the chosen solvent, add L-proline (0.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically within 24-48 hours), quench the reaction by adding the saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclohexanedione.
Visualizations
Caption: Competing pathways: Michael addition and retro-Michael reaction.
Caption: General experimental workflow for cyclohexanedione synthesis.
Validation & Comparative
A Comparative Analysis of Reactivity: 2,2-Dimethylcyclohexane-1,3-dione vs. Dimedone
A deep dive into the reactivity of two isomeric cyclic diones, 2,2-Dimethylcyclohexane-1,3-dione and the widely-used dimedone (5,5-Dimethylcyclohexane-1,3-dione), reveals a stark contrast in their chemical behavior. This guide provides a comparative analysis of their structural and electronic properties, supported by experimental data for dimedone, to illuminate their differing reactivities in common organic transformations.
The position of the gem-dimethyl group on the cyclohexane-1,3-dione ring is the critical determinant of the chemical reactivity of these two isomers. In dimedone, the methyl groups are located at the C5 position, remote from the active methylene (B1212753) C2 position. This arrangement allows for the ready formation of a stabilized enolate at C2, which is the cornerstone of its versatile reactivity.[1] Conversely, in this compound, the methyl groups are situated directly on the C2 carbon, the would-be active methylene site. This substitution fundamentally alters the molecule's reactivity profile by precluding enolate formation at this position.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the location of the gem-dimethyl group has profound implications for the acidity and tautomeric equilibrium of these compounds.
| Property | This compound | Dimedone (5,5-Dimethylcyclohexane-1,3-dione) |
| Molar Mass ( g/mol ) | 140.18 | 140.18 |
| CAS Number | 562-13-0 | 126-81-8 |
| pKa of C2-H | Not Applicable (No C2-H) | ~5.2 |
| Keto-Enol Tautomerism | Primarily exists in the keto form. | Exists in a keto-enol equilibrium.[2] |
Reactivity in Key Organic Transformations
The ability of dimedone to form a stable enolate makes it a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. In stark contrast, this compound lacks the acidic protons necessary for these transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] Dimedone readily participates in this reaction with aldehydes to form α,β-unsaturated ketones.[4]
Reactivity Comparison:
-
Dimedone: Highly reactive. The enolate of dimedone acts as the nucleophile.
-
This compound: Unreactive. The absence of acidic protons at the C2 position prevents the formation of the necessary enolate for the initial nucleophilic attack.
Representative Yields for Dimedone in Knoevenagel-Michael Reactions:
The reaction of dimedone with aromatic aldehydes often proceeds via an initial Knoevenagel condensation followed by a Michael addition of a second equivalent of dimedone.
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| Benzaldehyde | Diethylamine (B46881) (aq) | Water | 15 | 95 |
| 4-Chlorobenzaldehyde | Diethylamine (aq) | Water | 10 | 98 |
| 4-Methoxybenzaldehyde | Diethylamine (aq) | Water | 20 | 92 |
| 4-Nitrobenzaldehyde | Diethylamine (aq) | Water | 5 | 96 |
Data is representative of typical yields and reaction times for the synthesis of bis-adducts.[1]
Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6] The enolate of dimedone is an effective Michael donor.
Reactivity Comparison:
-
Dimedone: Readily undergoes Michael addition as a nucleophile.
-
This compound: Does not act as a Michael donor in the same manner due to the lack of an enolizable proton at C2.
Experimental Protocols
General Procedure for the Synthesis of Bis-dimedone Derivatives via Tandem Knoevenagel-Michael Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and dimedone (2 mmol) in a suitable solvent such as water or ethanol (B145695).
-
Catalyst Addition: Add a catalytic amount of a base, such as diethylamine or piperidine.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) and dry. If necessary, recrystallize the product from an appropriate solvent system to obtain the pure compound.[1]
Visualizing the Reactivity Difference
The following diagrams illustrate the key mechanistic steps that differentiate the reactivity of dimedone from the inertness of this compound in base-catalyzed reactions.
References
Comparative study of dimedone and 1,3-cyclohexanedione in tandem condensations
A Comparative Analysis of Dimedone and 1,3-Cyclohexanedione (B196179) in Tandem Condensation Reactions
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its structural analog, 1,3-cyclohexanedione, are highly versatile C-H acidic compounds extensively utilized as building blocks in organic synthesis.[1][2] Their utility is primarily derived from the reactivity of the central methylene (B1212753) group, which is activated by the two flanking carbonyl groups. This activation facilitates the formation of a stable enolate, a potent nucleophile in a variety of transformations, including tandem condensation reactions.[1] This guide provides a detailed comparison of their performance in such reactions, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their synthetic objectives.
Physicochemical Properties and Reactivity Profile
The fundamental reactivity of both dimedone and 1,3-cyclohexanedione is governed by their ability to form enolates. The acidity of the active methylene protons, as indicated by their pKa values, is a key determinant of their nucleophilicity. As shown in Table 1, the pKa values for both compounds are remarkably similar, suggesting that the gem-dimethyl group in dimedone has a negligible electronic effect on the acidity of the methylene protons.[1]
Table 1: Comparison of Physicochemical Properties [1]
| Property | Dimedone | 1,3-Cyclohexanedione |
| Structure | 5,5-dimethyl-1,3-cyclohexanedione | Cyclohexane-1,3-dione |
| Molar Mass | 140.18 g/mol | 112.13 g/mol |
| Melting Point | 147-150 °C | 105.5 °C |
| pKa (in H₂O) | ~5.2 | 5.26 |
| Tautomerism | Exists in a keto-enol equilibrium, with a ~2:1 keto to enol ratio in chloroform. | Predominantly exists as the enol tautomer in solution. |
The primary distinction between the two molecules is the presence of the gem-dimethyl group at the C5 position of dimedone.[1] While this substitution does not significantly alter the core reactivity, it imparts distinct characteristics to the final products. The dimethyl groups can influence the steric environment, solubility, and lipophilicity of the resulting molecules. Furthermore, this substitution prevents any subsequent reactions at the C5 position.[1] For most tandem condensation applications, the reactivity of dimedone and 1,3-cyclohexanedione can be considered equivalent, with both providing high yields efficiently.[1]
Performance in Tandem Knoevenagel-Michael Condensations
A benchmark reaction for evaluating the reactivity of these diones is the tandem Knoevenagel condensation followed by a Michael addition, typically with an aromatic aldehyde. This sequence is a widely used method for the synthesis of xanthenedione and bis-adduct derivatives. The reaction proceeds through an initial Knoevenagel condensation of the dione (B5365651) with the aldehyde to form a reactive α,β-unsaturated intermediate. A second molecule of the dione then acts as a Michael donor, attacking the intermediate in a conjugate addition to form the final product.[1]
The following data, representative of reactions catalyzed by aqueous diethylamine (B46881) at room temperature, demonstrates the high efficiency of both substrates in these tandem reactions.[1]
Table 2: Comparative Yields in the Synthesis of Bis-Adducts via Tandem Knoevenagel-Michael Reaction [1][3]
| Aldehyde (ArCHO) | Reactant | Time (min) | Yield (%) |
| Benzaldehyde | Dimedone | 15 | 95 |
| Benzaldehyde | 1,3-Cyclohexanedione | 20 | 92 |
| 4-Chlorobenzaldehyde | Dimedone | 20 | 96 |
| 4-Chlorobenzaldehyde | 1,3-Cyclohexanedione | 25 | 94 |
| 4-Methoxybenzaldehyde | Dimedone | 30 | 94 |
| 4-Methoxybenzaldehyde | 1,3-Cyclohexanedione | 35 | 91 |
| 4-Nitrobenzaldehyde | Dimedone | 10 | 98 |
| 4-Nitrobenzaldehyde | 1,3-Cyclohexanedione | 15 | 95 |
Note: While direct comparative studies under identical conditions are not always available, the literature consistently reports high to excellent yields for both substrates, indicating their comparable reactivity in this context.[1]
Experimental Protocols
The following are generalized experimental protocols for the tandem Knoevenagel-Michael reaction.
General Procedure for the Synthesis of Bis-Adducts in Aqueous Diethylamine
This protocol is adapted from a highly efficient and environmentally friendly method.[3][4]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.5 mmol), the dione (dimedone or 1,3-cyclohexanedione, 3.0 mmol), and diethylamine (1.5 mmol) in degassed water (1.5 mL).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 15-60 minutes).
-
Work-up: The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with diethyl ether (3 x 20 mL). The product is often of high purity but can be recrystallized from a mixture of dichloromethane (B109758) and diethyl ether if necessary.[4]
General Procedure for the Synthesis of Xanthenediones using an Acidic Ionic Liquid Catalyst
This method provides an alternative, environmentally benign approach to xanthenedione synthesis.[5]
-
Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1 mmol) and the dione (dimedone or 1,3-cyclohexanedione, 2 mmol) with the acidic ionic liquid 1-methylimidazolium (B8483265) hydrogen sulfate, [Hmim]HSO₄ (0.5 mmol).
-
Reaction: Heat the mixture at 80°C with stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and add water. The solid product will precipitate.
-
Purification: Collect the product by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol. The aqueous filtrate containing the ionic liquid can be concentrated and reused.
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
References
A Comparative Guide to Alternative Reagents for Aldehyde Derivatization
For researchers, scientists, and drug development professionals, the accurate detection and quantification of aldehydes are critical. These carbonyl compounds are significant as process impurities, degradation products, and biomarkers of oxidative stress. Direct analysis of aldehydes can be challenging due to their volatility and low UV absorbance. Derivatization is a common strategy to overcome these analytical hurdles by converting aldehydes into stable, easily detectable derivatives. While dimedone has traditionally been used for this purpose, a range of alternative reagents offer distinct advantages in terms of sensitivity, specificity, and compatibility with modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide provides an objective comparison of the performance of several alternative reagents for aldehyde derivatization against the benchmark, dimedone. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable reagent for your specific analytical needs.
Performance Comparison of Aldehyde Derivatization Reagents
The choice of a derivatization reagent significantly impacts the sensitivity, reliability, and efficiency of aldehyde analysis. The following table summarizes the quantitative performance of dimedone and its alternatives based on available experimental data.
| Reagent | Aldehyde | Reaction Time | Reaction Temperature (°C) | Yield (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analytical Method |
| Dimedone | Aromatic Aldehydes | 15-45 min | Grinding (Solvent-free) | 83-96 | - | - | Gravimetric |
| Formaldehyde | 30-60 min | 60-80 | - | - | 30 ppm | HPLC-UV | |
| Acetaldehyde | 30-60 min | 60-80 | - | - | 60 ppm | HPLC-UV | |
| 2,4-Dinitrophenylhydrazine (DNPH) | Various Aldehydes | 30 min | 20-23 | - | 2.4-16.1 µg/L | - | HPLC-UV |
| Various Aldehydes | - | Ambient | - | 0.01 µmol/L | - | EIS[1] | |
| Girard's Reagent T | 5-Formyl-2'-deoxyuridine | 12 h | Room Temperature | >95 (relative to 24h) | 3-4 fmol | - | LC-MS/MS[2] |
| Lipid Aldehydes | 0.5-3 h | - | - | - | 10 ng/mL | LC-MS/MS[3] | |
| Various Aldehydes | 5-100 min | - | - | 2.5-7 nM | - | LC-MS/MS[4] | |
| Dansylhydrazine | Malondialdehyde | - | - | - | - | 5.63 nM (urine), 5.68 nM (serum) | LC-MS[5] |
| o-Phenylenediamine (B120857) | Diacetyl, 2,3-pentanedione, 2,3-hexanedione, 2,3-heptanedione | - | - | Quantitative | 5-10 ng/sample | - | GC-NPD[6] |
| Aromatic Aldehydes | 2-3 h | 80 | - | - | - | Synthesis | |
| α-ketoacids | - | - | - | 5x10⁻⁷ M | - | Polarography[7] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide methodologies for aldehyde derivatization using dimedone and its alternatives.
Dimedone Derivatization Protocol
This protocol is suitable for the pre-column derivatization of aldehydes for HPLC analysis[8].
Materials:
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Aldehyde standards
-
Ethanol (B145695) or a mixture of ethanol and water
-
Catalyst (optional, e.g., piperidine)
-
HPLC system with UV-Vis detector
Procedure:
-
Prepare Dimedone Reagent (10 mg/mL): Dissolve 100 mg of dimedone in 10 mL of ethanol or an ethanol/water mixture. Prepare this solution fresh daily.
-
Prepare Aldehyde Standards: Prepare stock solutions of aldehyde standards (e.g., 1 mg/mL) in a suitable solvent.
-
Derivatization:
-
In a vial, mix 1.0 mL of the sample or standard solution with 1.0 mL of the dimedone reagent.
-
(Optional) Add a few drops of a catalyst like piperidine (B6355638) solution to facilitate the reaction.
-
Cap the vial and heat the mixture at 60-80°C for 30-60 minutes.
-
-
Sample Preparation for HPLC:
-
After cooling to room temperature, filter the solution through a 0.45 µm syringe filter.
-
The sample is now ready for injection into the HPLC system.
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization Protocol
This protocol is a standard method for the derivatization of aldehydes and ketones for HPLC analysis[1][9].
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Phosphoric acid
-
Methanol
-
Water
-
Aldehyde sample
Procedure:
-
Prepare DNPH Reagent: Dissolve 400 mg of DNPH in 0.5 mL of phosphoric acid, followed by a mixture of 0.7 mL of water and 2.5 mL of methanol.
-
Derivatization:
-
Add 1.72 mL of the concentrated aldehyde to the DNPH reagent.
-
The reaction occurs under mild conditions at ambient temperature in an aqueous solution.
-
-
Analysis: The resulting 2,4-dinitrophenylhydrazone derivatives can be analyzed by HPLC with UV detection.
Girard's Reagent T Derivatization Protocol
This protocol is optimized for the derivatization of aldehydes for sensitive detection by LC-MS/MS[2][3].
Materials:
-
Girard's Reagent T (GirT)
-
Aldehyde sample
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare GirT Solution: Dissolve approximately 50 mg of GirT in 20 mL of acetonitrile and then acidify with 400 µL of formic acid to make a 12 mM solution.
-
Derivatization:
-
Incubate 100 µL of the aldehyde solution with 100 µL of the 12 mM GirT solution.
-
The reaction time can be optimized between 0.5 to 3 hours at room temperature.
-
-
Analysis: The resulting hydrazone derivatives are positively charged and can be directly analyzed by LC-MS/MS.
Dansylhydrazine Derivatization Protocol
This protocol is suitable for the derivatization of carbonyl compounds for LC-MS analysis[5].
Materials:
-
Dansylhydrazine (DH)
-
Aldehyde sample (e.g., in urine or serum)
-
LC-MS system
Procedure:
-
Derivatization:
-
The derivatization can be partially automated using an autosampler injection program to minimize errors with low-volume reagent addition.
-
Mix the sample with the dansylhydrazine reagent. The specific concentrations and volumes will depend on the sample matrix and analyte concentration.
-
-
Analysis: The stable hydrazone derivatives are then separated and quantified using an LC-MS system.
o-Phenylenediamine Derivatization Protocol
This protocol is effective for the derivatization of α-dicarbonyl compounds for GC-NPD analysis and aromatic aldehydes for synthesis purposes[6][10].
Materials:
-
o-Phenylenediamine (OPD)
-
Aldehyde sample
-
Solvent (e.g., ethanol for desorption, or DMF for synthesis)
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst for synthesis
Procedure for α-Dicarbonyls (GC-NPD):
-
Sample Collection: Collect analytes on o-phenylenediamine-treated silica (B1680970) gel tubes.
-
Derivatization and Desorption: The derivatization to quinoxaline (B1680401) derivatives occurs on the tube. Desorb the derivatives with 3 mL of ethanol.
-
Analysis: Analyze the sample using a gas chromatograph with a nitrogen-phosphorous detector (GC-NPD).
Procedure for Aromatic Aldehydes (Synthesis):
-
Reaction Setup: Mix the aldehyde (0.01 mol), o-phenylenediamine (0.01 mol), and DMF (3 mL) with p-TsOH (20 mL).
-
Reaction: Heat and stir the mixture at 80°C for 2-3 hours.
-
Workup: After cooling, add the mixture dropwise to a solution of Na₂CO₃ (0.01 mol) in water (20 mL). The product precipitates and can be filtered, washed, and dried.
Visualizing the Derivatization Process
The following diagrams, generated using Graphviz, illustrate the experimental workflows and reaction mechanisms for each derivatization reagent, providing a clear visual representation of the processes involved.
Conclusion
The selection of an appropriate derivatization reagent is a critical step in the analytical workflow for aldehydes. While dimedone remains a viable option, particularly for gravimetric and HPLC-UV analysis, several alternatives offer significant advantages.
-
2,4-Dinitrophenylhydrazine (DNPH) is a robust and widely used reagent that provides stable derivatives suitable for HPLC-UV analysis. It is particularly useful for environmental monitoring.
-
Girard's Reagent T is an excellent choice for LC-MS/MS applications due to the formation of permanently charged derivatives, which significantly enhances ionization efficiency and, consequently, sensitivity. This makes it ideal for the analysis of low-abundance aldehydes in complex biological matrices.
-
Dansylhydrazine offers the advantage of introducing a fluorescent tag, enabling highly sensitive detection by fluorescence-based methods. This is beneficial when high sensitivity is required, and a fluorescence detector is available.
-
o-Phenylenediamine is a versatile reagent that can be used for the derivatization of α-dicarbonyls for GC analysis and for the synthesis of benzimidazole (B57391) derivatives from aromatic aldehydes. Its on-sorbent derivatization capability for certain applications simplifies sample preparation.
Ultimately, the optimal reagent will depend on the specific aldehyde of interest, the sample matrix, the available analytical instrumentation, and the desired level of sensitivity. This guide provides the necessary data and protocols to make an informed decision, enabling more accurate and reliable quantification of aldehydes in your research and development endeavors.
References
- 1. Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fc.up.pt [fc.up.pt]
- 8. benchchem.com [benchchem.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Conformational Analysis of Dimethylcyclohexane Systems: A Comparative Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of cyclic systems, such as dimethylcyclohexanes. The spatial arrangement of the methyl groups on the cyclohexane (B81311) ring significantly influences the molecule's physical, chemical, and biological properties, making a thorough conformational analysis critical in fields like drug design and materials science. This guide provides a comparative overview of the conformational analysis of 1,2-, 1,3-, and 1,4-dimethylcyclohexane (B1583520) isomers using NMR spectroscopy, supported by experimental data and detailed protocols.
Comparison of Dimethylcyclohexane Isomers by NMR
The conformational equilibrium of dimethylcyclohexanes is primarily dictated by the steric strain arising from interactions between the methyl groups and the rest of the ring. The two primary chair conformations of each isomer are in a dynamic equilibrium, which is rapid at room temperature on the NMR timescale. This rapid interchange results in time-averaged NMR signals. To resolve the signals for individual conformers, low-temperature NMR spectroscopy is employed to slow down the ring-flipping process.
The key steric interactions influencing the conformational preference are:
-
1,3-Diaxial Interactions: Repulsive steric interaction between an axial substituent and the axial hydrogens on the same side of the ring (at C3 and C5 relative to the substituent at C1). An axial methyl group experiences two such interactions, contributing significantly to steric strain.
-
Gauche Butane (B89635) Interactions: A gauche interaction occurs between substituents on adjacent carbons, similar to the gauche conformer of butane. This is particularly relevant for 1,2-disubstituted cyclohexanes.
The relative stability of the conformers can be quantitatively assessed by integrating the distinct signals at low temperatures or by analyzing the weighted-average chemical shifts at room temperature.
Quantitative NMR Data for Dimethylcyclohexane Conformers
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the methyl groups in the different conformers of dimethylcyclohexane isomers. These values are crucial for identifying the predominant conformation and quantifying the conformational equilibrium.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Methyl Groups in Dimethylcyclohexane Conformers
| Isomer | Conformer | Methyl Position | Chemical Shift (ppm) |
| cis-1,2-Dimethylcyclohexane | Axial-Equatorial (a,e) | Axial | ~0.85 |
| Equatorial | ~0.95 | ||
| trans-1,2-Dimethylcyclohexane | Diequatorial (e,e) | Equatorial | ~0.88 |
| Diaxial (a,a) | Axial | ~0.97 | |
| cis-1,3-Dimethylcyclohexane | Diequatorial (e,e) | Equatorial | ~0.86 |
| Diaxial (a,a) | Axial | ~1.05 | |
| trans-1,3-Dimethylcyclohexane | Axial-Equatorial (a,e) | Axial | ~0.90 |
| Equatorial | ~0.83 | ||
| cis-1,4-Dimethylcyclohexane | Axial-Equatorial (a,e) | Axial | ~0.92 |
| Equatorial | ~0.87 | ||
| trans-1,4-Dimethylcyclohexane | Diequatorial (e,e) | Equatorial | ~0.85 |
| Diaxial (a,a) | Axial | ~0.95 |
Note: Chemical shifts are approximate and can vary with solvent and temperature.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Methyl Carbons in Dimethylcyclohexane Conformers
| Isomer | Conformer | Methyl Position | Chemical Shift (ppm) |
| cis-1,2-Dimethylcyclohexane | Axial-Equatorial (a,e) | Axial | ~15.5 |
| Equatorial | ~20.0 | ||
| trans-1,2-Dimethylcyclohexane | Diequatorial (e,e) | Equatorial | ~17.5 |
| Diaxial (a,a) | Axial | ~13.0 | |
| cis-1,3-Dimethylcyclohexane | Diequatorial (e,e) | Equatorial | ~22.5 |
| Diaxial (a,a) | Axial | ~17.0 | |
| trans-1,3-Dimethylcyclohexane | Axial-Equatorial (a,e) | Axial | ~18.0 |
| Equatorial | ~23.0 | ||
| cis-1,4-Dimethylcyclohexane | Axial-Equatorial (a,e) | Axial | ~19.5 |
| Equatorial | ~22.0 | ||
| trans-1,4-Dimethylcyclohexane | Diequatorial (e,e) | Equatorial | ~21.0 |
| Diaxial (a,a) | Axial | ~16.5 |
Note: The γ-gauche effect causes an upfield shift (lower ppm value) for axial methyl carbons compared to their equatorial counterparts due to steric compression.
Experimental Protocols
Low-Temperature NMR Spectroscopy for Conformational Freezing
This protocol is essential for resolving the signals of individual conformers.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dimethylcyclohexane isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CHFCl₂, or a mixture of CHF₂Cl and CHFCl₂). The concentration should be optimized to ensure good signal-to-noise without causing solubility issues at low temperatures.
-
NMR Instrument Setup:
-
Use a variable temperature (VT) unit on the NMR spectrometer.
-
Calibrate the temperature of the probe using a standard sample (e.g., methanol (B129727) for ¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.
-
Gradually lower the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature.
-
Monitor the spectra for peak broadening, followed by coalescence and then sharpening into separate signals for each conformer. The temperature at which the ring flip is sufficiently slow to observe distinct signals (the "freezing point") varies for each isomer but is typically in the range of -60°C to -150°C.[1]
-
Once the signals for the individual conformers are well-resolved, acquire high-quality spectra with a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the methyl groups (or other well-resolved protons/carbons) of each conformer.
-
The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of conformer populations), R is the gas constant, and T is the temperature in Kelvin.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) for Through-Space Correlations
NOESY is a powerful technique for determining the spatial proximity of protons, providing definitive evidence for the axial or equatorial orientation of substituents.
Methodology:
-
Sample Preparation: Prepare a sample as described for low-temperature NMR. It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done by several freeze-pump-thaw cycles.[2]
-
NMR Instrument Setup:
-
Use a standard 2D NOESY pulse sequence.
-
-
Data Acquisition:
-
The most critical parameter in a NOESY experiment is the mixing time (d8 or tₘ). For small molecules like dimethylcyclohexanes, the NOE builds up relatively slowly. A range of mixing times should be tested, typically from 300 ms (B15284909) to 1 s, to find the optimal value for observing the desired cross-peaks.[3]
-
The relaxation delay (d1) should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
-
Data Analysis:
-
Process the 2D data to obtain the NOESY spectrum.
-
Look for cross-peaks between the methyl protons and the ring protons.
-
For an axial methyl group, strong NOE cross-peaks are expected to the axial protons at the C3 and C5 positions.
-
For an equatorial methyl group, NOE cross-peaks are typically observed to the adjacent equatorial and axial ring protons.
-
The presence and intensity of these cross-peaks provide unambiguous evidence for the stereochemical relationship and the preferred conformation.[4]
-
Visualization of Conformational Equilibrium
The following diagram illustrates the conformational equilibrium of trans-1,2-dimethylcyclohexane. The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions.
Caption: Conformational equilibrium of trans-1,2-dimethylcyclohexane.
This guide provides a foundational understanding of how NMR spectroscopy is applied to the conformational analysis of dimethylcyclohexane systems. By combining low-temperature NMR for quantitative population analysis and 2D NOESY for unambiguous stereochemical assignment, researchers can gain a detailed insight into the conformational preferences of these and other substituted cyclohexane derivatives, which is crucial for predicting their reactivity and biological activity.
References
A Comparative Guide to the Validation of Analytical Methods for Cyclohexane-1,3-dione Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of cyclohexane-1,3-dione derivatives is crucial for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. The selection of a suitable analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of validated analytical methods for the determination of cyclohexane-1,3-dione and its derivatives, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Comparison of Analytical Methods
The choice of analytical technique for cyclohexane-1,3-dione derivatives often depends on the specific analyte, the sample matrix, and the required sensitivity. HPLC is a versatile and widely used technique, while GC is suitable for volatile and thermally stable derivatives. Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), offers high sensitivity and selectivity.
Table 1: Comparison of Quantitative Performance Data for Analytical Methods
| Analyte(s) | Method | Linearity (r²) | Accuracy (%) | Precision (%RSD) | LOD | LOQ |
| Aldehyde-CHD Derivatives¹ | MEKC-DAD | > 0.999 | Not Reported | Not Reported | 0.01 - 0.7 mg/L | Not Reported |
| 1,4-Cyclohexanedione (B43130) mono-ethylene ketal | GC-FID | Not Reported | 100.7 - 108.6 | 0.04 | Not Reported | Not Reported |
| Aldehyde-MBTH Derivatives² | GC-MS | Not Reported | Not Reported | < 10 - 13 | 0.2 - 1.2 µg/L | Not Reported |
| Hydroxyanthracene Derivatives | UPLC-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported | 0.5 mg/kg |
¹Derivatives of formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde (B50692) with cyclohexane-1,3-dione (CHD).[1] ²Derivatives of C5 to C11 aliphatic aldehydes with 3-methylbenzothiazolin-2-one hydrazone (MBTH).[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Cyclohexane-1,3-dione
A general-purpose HPLC method for the analysis of cyclohexane-1,3-dione can be established using a reversed-phase column.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Newcrom R1, reversed-phase column with low silanol (B1196071) activity.
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.
-
Detection: UV or Mass Spectrometry (MS).
Derivatization of Aldehydes with Cyclohexane-1,3-dione for MEKC-DAD Analysis
Cyclohexane-1,3-dione can be employed as a derivatizing agent for the analysis of low molecular weight aldehydes.[1]
-
Derivatizing Agent: Cyclohexane-1,3-dione (CHD).
-
Instrumentation: Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD).
-
Running Buffer: A mixture of 100 mmol/L sodium dodecyl sulfate (B86663) and 29 mmol/L sodium tetraborate (B1243019) at pH 9.2.
-
Separation Conditions: Voltage program of +20 kV (0-15 min) followed by +23 kV (15-17 min) at a temperature of 26°C.
-
Detection: Maximum absorbance at 260 nm.
Gas Chromatography (GC) for 1,4-Cyclohexanedione mono-ethylene ketal
A validated GC method has been reported for the analysis of 1,4-cyclohexanedione mono-ethylene ketal and its potential impurity.[3]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DBWAX ETR, 30 m x 0.32 mm x 1.0 µm.
-
Carrier Gas: Nitrogen.
Visualizing Analytical Workflows
Understanding the logical flow of analytical procedures is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz, illustrate a general workflow for analytical method validation and a specific workflow for the derivatization of aldehydes using cyclohexane-1,3-dione.
References
- 1. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [file.scirp.org]
A Comparative Guide to Catalytic Methods for Cyclic 1,3-Diketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclic 1,3-diketones are pivotal structural motifs in organic synthesis, serving as versatile building blocks for a wide range of pharmaceuticals, natural products, and agrochemicals. Their synthesis is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of two prominent catalytic methodologies for their synthesis: the catalytic hydrogenation of resorcinol (B1680541) derivatives and the Lewis acid-catalyzed Dieckmann condensation. We present quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal method for their specific synthetic needs.
Performance Comparison of Catalytic Methods
The choice of synthetic strategy is often dictated by factors such as substrate availability, desired scale, catalyst cost, and reaction conditions. Below is a summary of quantitative data for the two primary catalytic routes to cyclic 1,3-diketones.
| Method | Catalyst / Promoter | Substrate Example | Product Example | Temp. (°C) | Time (h) | Yield (%) | Key Features & Limitations |
| Catalytic Hydrogenation | 5% Pd/C with Na-formate | Resorcinol | 1,3-Cyclohexanedione (B196179) | 40–70 | 1–15 | >89–91 | Uses inexpensive starting materials; transfer hydrogenation avoids high-pressure H₂ gas.[1] |
| Raney® Nickel with H₂ gas | Resorcinol | 1,3-Cyclohexanedione | 50 | 10–12 | 65–71 | Requires high-pressure hydrogenation apparatus; catalyst is pyrophoric.[2] | |
| Dieckmann Condensation | TiCl₄ / Bu₃N / TMSCl | Dimethyl adipate (B1204190) | 2-Carbomethoxycyclopentanone | -78 | 2 | 95 | Lewis acid-catalyzed; high yield under mild conditions; avoids strong bases.[1] |
| AlCl₃·MeNO₂ | Dicarboxylic acids | Various 2-alkyl-1,3-diones | rt | - | up to 96 | Direct access from dicarboxylic acids; tolerates steric hindrance.[3] | |
| NaH / MeOH (Base-promoted) | Dimethyl adipate | 2-Carbomethoxycyclopentanone | Reflux | 20 | 75 | Traditional method; requires stoichiometric strong base; may have side reactions.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate adoption.
Method 1: Catalytic Transfer Hydrogenation of Resorcinol
This protocol is adapted from a patented industrial process for the synthesis of 1,3-cyclohexanedione using a Palladium-on-Carbon catalyst and a hydrogen donor.[1]
Materials:
-
Resorcinol (55.0 g)
-
Sodium formate (B1220265) (40.8 g)
-
5% Palladium on Carbon (Pd/C) catalyst (2.0 g, 50% wet)
-
Water (125 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
Procedure:
-
A 500 mL flask is charged with water (125 mL), 50% sodium hydroxide (B78521) (20 g), resorcinol (55.0 g), and sodium formate (40.8 g).
-
The reaction mixture is heated to 40°C while stirring, and the vessel is purged with nitrogen gas for 20 minutes.
-
The 5% Pd/C catalyst (2.0 g, 50% wet) is added, and the mixture is held at 40°C for 3 hours.
-
The reaction temperature is then increased to 50°C for an additional 3 hours. Reaction completion can be monitored by HPLC (>98% conversion).
-
After the reaction, the mixture is filtered while hot to remove the Pd/C catalyst.
-
The filtrate is cooled to 0–5°C using an external ice bath.
-
The pH of the solution is adjusted to 3.0 with concentrated HCl.
-
Sodium chloride (40 g) is added over 20 minutes to facilitate precipitation.
-
The precipitated solids are isolated by filtration and dried to obtain 1,3-cyclohexanedione (yield: ~52 g, 91%).
Method 2: Lewis Acid-Catalyzed Dieckmann Condensation
This protocol describes the synthesis of a cyclic β-keto ester, the direct precursor to a cyclic 1,3-diketone, using a Titanium(IV) chloride-mediated Dieckmann condensation. This method offers high yields under milder conditions compared to traditional base-promoted cyclizations.[1]
Materials:
-
Dimethyl adipate (1,6-diester)
-
Titanium(IV) chloride (TiCl₄)
-
Tributylamine (Bu₃N)
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the dimethyl ester of hexanedioic acid (dimethyl adipate) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
To the stirred solution, add tributylamine, chlorotrimethylsilane (catalytic amount), and finally, titanium(IV) chloride.
-
The reaction mixture is stirred at -78°C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product, α-carbomethoxycyclopentanone, can be purified by flash column chromatography (yield: 95%).[1]
-
The purified β-keto ester can then be hydrolyzed (e.g., with aqueous acid) and decarboxylated upon heating to yield 1,3-cyclopentanedione.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary catalytic methods discussed.
References
- 1. US6861551B2 - Processes for the preparation of macrocyclic ketones - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]
- 4. Sc(OTf)3 catalyzed intramolecular single-electron transfer of 2-alkyl-1,4-benzoquinones: synthesis of 6-chromanols from donor–acceptor cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Structural Analysis: 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione and its Non-Fluorinated Analogue
A detailed examination of the structural nuances between 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione (B14788026) and its parent compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), reveals significant conformational and electronic alterations imparted by geminal fluorine substitution. This guide provides a comparative analysis of their solid-state structures, supported by X-ray crystallographic data, and discusses their spectroscopic signatures.
The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the case of 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione, the replacement of two hydrogen atoms with fluorine at the C2 position induces notable changes in bond lengths, bond angles, and overall molecular conformation when compared to the non-fluorinated analogue, dimedone.
Crystallographic Data Comparison
The solid-state structures of both 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate and 5,5-dimethylcyclohexane-1,3-dione have been elucidated by X-ray crystallography. A comparison of their key structural parameters is presented below.
| Parameter | 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate | 5,5-dimethylcyclohexane-1,3-dione (Dimedone) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/n |
| a (Å) | 13.536(3) | 10.079(7) |
| b (Å) | 11.011(2) | 6.835(3) |
| c (Å) | 6.223(2) | 12.438(4) |
| β (˚) | 90 | 110.24(5) |
| V (ų) | 926.8(4) | 803.94 |
Selected Bond Lengths (Å)
| Bond | 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate | 5,5-dimethylcyclohexane-1,3-dione (Dimedone) |
| C1-C2 | 1.531(4) | 1.488(3) |
| C2-C3 | 1.531(4) | 1.488(3) |
| C1-O1 | 1.211(4) | 1.246(3) |
| C3-O2 | 1.211(4) | 1.246(3) |
| C2-F1 | 1.378(4) | - |
| C2-F2 | 1.378(4) | - |
| C4-C5 | 1.528(5) | 1.515(4) |
| C5-C6 | 1.528(5) | 1.515(4) |
| C5-C7 | 1.525(5) | 1.530(4) |
| C5-C8 | 1.525(5) | 1.530(4) |
Selected Bond Angles (˚)
| Angle | 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate | 5,5-dimethylcyclohexane-1,3-dione (Dimedone) |
| O1-C1-C2 | 121.2(3) | 120.4(2) |
| O2-C3-C2 | 121.2(3) | 120.4(2) |
| C1-C2-C3 | 112.9(3) | 115.1(2) |
| F1-C2-F2 | 105.8(3) | - |
| C1-C2-F1 | 109.1(3) | - |
| C3-C2-F1 | 109.1(3) | - |
| C4-C5-C6 | 109.8(3) | 108.0(2) |
The crystallographic data reveals that 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione crystallizes as a stable monohydrate. The presence of the gem-difluoro group leads to a slight elongation of the C1-C2 and C2-C3 bonds compared to dimedone. Conversely, the C1=O1 and C3=O2 carbonyl bonds are shorter in the fluorinated compound, suggesting an increase in their double bond character. The F-C-F bond angle is notably compressed at 105.8(3)°, a typical feature for gem-difluoro substituents on a cyclohexane (B81311) ring.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the structural differences between the two compounds in solution.
NMR Data Comparison
| Nucleus | 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione | 5,5-dimethylcyclohexane-1,3-dione (Dimedone) |
| ¹H NMR (δ, ppm) | 1.15 (s, 6H, 2 x CH₃), 2.90 (s, 4H, 2 x CH₂) | 1.05 (s, 6H, 2 x CH₃), 2.25 (s, 4H, CH₂C(O)), 3.35 (s, 2H, C(O)CH₂C(O)) (keto-enol tautomerism observed) |
| ¹³C NMR (δ, ppm) | 27.9 (2 x CH₃), 34.1 (C(CH₃)₂), 49.9 (t, J=22 Hz, 2 x CH₂), 118.1 (t, J=263 Hz, CF₂), 198.9 (t, J=29 Hz, 2 x C=O) | 28.3 (2 x CH₃), 32.2 (C(CH₃)₂), 50.8 (2 x CH₂), 190.1 (2 x C=O) (major keto form) |
| ¹⁹F NMR (δ, ppm) | -99.5 (s) | - |
In the ¹H NMR spectrum, the methylene (B1212753) protons of the fluorinated dione (B5365651) appear as a singlet at a lower field (2.90 ppm) compared to the corresponding protons in dimedone. This is due to the electron-withdrawing effect of the adjacent fluorine atoms. Dimedone exists in a keto-enol equilibrium in solution, leading to more complex NMR spectra, whereas the difluorinated analogue is locked in the diketo form. The ¹³C NMR spectrum of the fluorinated compound shows a characteristic triplet for the CF₂ carbon due to coupling with the two fluorine atoms. The carbonyl carbons also appear as a triplet due to two-bond coupling with the fluorine atoms. The ¹⁹F NMR spectrum exhibits a singlet at -99.5 ppm, which is in the typical range for aliphatic gem-difluoro compounds.
Experimental Workflow
The structural analysis of these compounds follows a standard workflow, as depicted in the diagram below.
Experimental workflow for structural analysis.
Experimental Protocols
Single-Crystal X-ray Diffraction: A single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen. X-ray data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed to solve and refine the crystal structure using software packages such as SHELX.
NMR Spectroscopy: NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR chemical shifts are referenced to an internal standard (e.g., TMS). ¹⁹F NMR chemical shifts are typically referenced to an external standard (e.g., CFCl₃).
Cyclohexane-1,3-dione Derivatives Emerge as Potent Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, a new class of compounds, the cyclohexane-1,3-dione derivatives, is showing significant promise as potent kinase inhibitors. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Cyclohexane-1,3-dione derivatives have garnered attention for their inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. Recent studies have highlighted their particular effectiveness against receptor tyrosine kinases such as c-Met, VEGFR-2, and others involved in oncogenic signaling pathways.
Comparative Efficacy: A Look at the Numbers
The inhibitory potency of various cyclohexane-1,3-dione derivatives has been quantified through in vitro kinase assays, with some compounds exhibiting nanomolar efficacy. Below is a comparative summary of their half-maximal inhibitory concentrations (IC50) against key kinases, alongside established multi-kinase inhibitors for context.
| Compound Class | c-Met | VEGFR-2 | c-Kit | Flt-3 | EGFR | PDGFR | Pim-1 |
| Cyclohexane-1,3-dione Derivatives | 0.24 - 9.36 nM [1][2] | Reported Inhibition | Reported Inhibition | Reported Inhibition | Reported Inhibition | Reported Inhibition | Reported Inhibition |
| Foretinib | 1.16 nM[1][2] | - | - | - | - | - | - |
| Cabozantinib | 1.3 nM[3][4] | 0.035 nM[3][4] | 4.6 nM[3][4] | 11.3 nM[3][4] | - | - | - |
| Sunitinib | - | 80 nM[5] | - | 50 nM[6] | - | 2 nM[5] | - |
Note: "Reported Inhibition" indicates that studies have shown inhibitory activity, but specific IC50 values were not consistently available in the reviewed literature. The provided IC50 values for cyclohexane-1,3-dione derivatives represent a range observed in published studies.
Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for the key experiments typically used to assess the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., c-Met, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
Cyclohexane-1,3-dione derivative (test compound)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the cyclohexane-1,3-dione derivatives in a suitable solvent (e.g., DMSO).
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H460, A549)
-
Cell culture medium and supplements
-
Cyclohexane-1,3-dione derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexane-1,3-dione derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action and the research process, the following diagrams illustrate key signaling pathways targeted by these inhibitors and a typical experimental workflow.
The cyclohexane-1,3-dione derivatives primarily exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the c-Met, VEGFR-2, and Pim-1 signaling cascades, highlighting the points of intervention for these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Characterization of CHD-Aldehyde Derivatives by LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of aldehydes is critical in various fields, from monitoring food quality to understanding disease pathogenesis. Due to their often low abundance and high reactivity, direct analysis of aldehydes can be challenging. Chemical derivatization is a widely employed strategy to improve their chromatographic retention and mass spectrometric detection. This guide provides a comprehensive comparison of using 1,3-cyclohexanedione (B196179) (CHD) as a derivatizing agent for the analysis of aldehydes by Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on its performance against other common derivatization reagents.
Superior Performance of CHD in Aldehyde Derivatization
1,3-cyclohexanedione (CHD) has emerged as a robust and sensitive reagent for the derivatization of aldehydes. The reaction, typically carried out in the presence of ammonium (B1175870) acetate, proceeds via a Hantzsch-type condensation to form highly fluorescent and ionizable decahydroacridine-1,8-dione derivatives. This derivatization enhances the stability of the aldehydes and significantly improves their ionization efficiency in ESI-MS, leading to lower detection limits.[1]
Advantages of CHD Derivatization:
-
High Stability and Selectivity: CHD derivatives are stable, and the reagent is selective for aldehydes over other carbonyl compounds like ketones.[2]
-
Enhanced Sensitivity: The derivatization significantly increases the ionization efficiency of aldehydes, allowing for sensitive detection by LC-MS/MS.[1]
-
Aqueous Solubility and Simple Preparation: CHD is water-soluble, and the derivatization procedure is straightforward, often involving simple heating.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of LC-MS methods for the analysis of various aldehydes using different derivatization reagents. The data highlights the competitive sensitivity achieved with CHD derivatization.
| Derivatization Reagent | Aldehyde | Matrix | LC-MS Method | LOD | LOQ | Reference |
| 1,3-Cyclohexanedione (CHD) | Hexanal | On-column | LC-MS/MS | 10 pg | - | [3] |
| Hex-2-enal | On-column | LC-MS/MS | 20 pg | - | [3] | |
| 4-Hydroxy-2-hexenal (4-HHE) | On-column | LC-MS/MS | 40 pg | - | [3] | |
| Decanal | On-column | LC-MS/MS | 100 pg | - | [3] | |
| Formaldehyde, Acetaldehyde, Propionaldehyde, Valeraldehyde | Cachaça | LC-MS | 0.01 - 0.7 mg/L | - | [4] | |
| 3-Nitrophenylhydrazine (3-NPH) | Malondialdehyde (MDA) | Brain Tissue | LC-MS/MS | 0.1 fmol | - | [5] |
| Acrolein | Brain Tissue | LC-MS/MS | 0.2 fmol | - | [5] | |
| 4-Hydroxy-2-hexenal (4-HHE) | Brain Tissue | LC-MS/MS | 0.1 fmol | - | [5] | |
| 4-Hydroxy-2-nonenal (4-HNE) | Brain Tissue | LC-MS/MS | 2 fmol | - | [5] | |
| D-Cysteine | Various Aldehydes | Beverages | LC-MS/MS | 0.2 - 1.9 µg/L | 0.7 - 6.0 µg/L | [6] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hexanal | Plasma | HPLC-UV | - | 0.79 nmol/L | [7] |
| Heptanal | Plasma | HPLC-UV | - | 0.80 nmol/L | [7] |
Experimental Protocols
CHD Derivatization Protocol (Hantzsch Condensation)
This protocol is adapted from established methods for the derivatization of aldehydes with CHD for LC-MS analysis.[1]
Materials:
-
1,3-Cyclohexanedione (CHD)
-
Ammonium Acetate
-
Acetic Acid
-
Methanol (B129727) or Water (as sample solvent)
-
HPLC-grade water and acetonitrile
-
Formic Acid
Procedure:
-
Preparation of Derivatization Reagent: Prepare a fresh solution containing 25 mg of CHD, 1 g of ammonium acetate, and 0.5 mL of acetic acid in 10 mL of HPLC-grade water.[3]
-
Sample Preparation: Dissolve or dilute the aldehyde-containing sample in a suitable solvent (e.g., methanol or water).
-
Derivatization Reaction: To 20 µL of the sample, add 200 µL of the freshly prepared CHD reagent.[3]
-
Incubation: Seal the reaction vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate volume before LC-MS injection.[1]
LC-MS/MS Analysis Protocol
The following is a representative LC-MS/MS method for the analysis of CHD-aldehyde derivatives.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the derivatives. For example, a 22-minute gradient can be used for the separation of CHD derivatives of aldehydes up to C10.[2]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
Injection Volume: 5 µL.[5]
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion is the protonated molecule [M+H]+ of the CHD-aldehyde derivative. A common product ion for CHD derivatives is observed at m/z 216, resulting from the neutral loss of the aliphatic portion of the aldehyde.[2][3] Specific precursor and product ions should be optimized for each target aldehyde derivative by direct infusion.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Stereoselective Reactions for the Synthesis of Substituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled synthesis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. The cyclohexane (B81311) scaffold is a prevalent motif in a vast array of bioactive natural products and pharmaceuticals. The precise spatial arrangement of substituents on this six-membered ring is often critical for biological activity, necessitating synthetic methods that offer high levels of stereoselectivity. This guide provides an objective comparison of several prominent stereoselective strategies for the synthesis of substituted cyclohexanes, supported by experimental data and detailed protocols to inform methodology selection.
Comparison of Key Stereoselective Methods
The choice of synthetic strategy for accessing stereochemically defined substituted cyclohexanes depends on several factors, including the desired substitution pattern, the required level of diastereo- and enantiocontrol, and the availability of starting materials. Below is a comparative summary of key performance metrics for several widely employed methods.
| Reaction Type | Key Features | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Organocatalytic Domino Michael/Aldol (B89426) Reaction | Cascade reaction forming multiple C-C bonds and stereocenters in one pot. | 60-90+ | Often >20:1 | Up to >99 |
| Iridium-Catalyzed (5+1) Annulation | Convergent approach using a five-carbon and a one-carbon component. | 70-95 | Can be high, substrate-dependent | High with chiral ligands |
| Asymmetric Robinson Annulation | Forms a new six-membered ring and a C=C bond; classic and reliable. | 70-85 | N/A (forms a single diastereomer) | 80-95+ |
| Asymmetric Diels-Alder Reaction | [4+2] cycloaddition with excellent control over relative stereochemistry. | 75-95 | Often >20:1 | Up to >99 |
| Stereoselective Arene Hydrogenation | Reduction of substituted benzenes; provides access to cis-products. | 80-99 | High cis-selectivity | High with chiral catalysts |
Featured Stereoselective Reactions: Mechanisms and Experimental Protocols
This section delves into the specifics of selected stereoselective reactions, providing mechanistic insights through diagrams and detailed experimental procedures.
Organocatalytic Domino Michael/Aldol Reaction for Polysubstituted Cyclohexanones
Organocatalytic domino, or cascade, reactions have emerged as powerful tools for the rapid assembly of complex molecular architectures from simple precursors. The Michael/Aldol domino reaction, in particular, allows for the highly diastereoselective and enantioselective synthesis of densely functionalized cyclohexanones.
Reaction Mechanism:
Caption: Organocatalytic Michael/Aldol Domino Reaction Pathway.
Experimental Protocol: Diastereoselective Synthesis of a Polyfunctional Cyclohexanone [1]
-
Materials: Trisubstituted Michael acceptor (1.0 equiv), β-keto ester (1.2 equiv), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv), and chloroform (B151607) (CHCl₃) as the solvent.
-
Procedure: To a solution of the trisubstituted Michael acceptor in chloroform is added the β-keto ester. The mixture is stirred at room temperature, and then DBU is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by filtration or flash column chromatography on silica (B1680970) gel to yield the highly substituted cyclohexanone. Products are often obtained with excellent diastereoselectivity (>20:1 d.r.) and in good yields (up to 84%).[1]
Iridium-Catalyzed (5+1) Annulation for Substituted Cyclohexanes
This modern approach provides a convergent and stereoselective synthesis of cyclohexanes from readily available 1,5-diols and a methyl ketone, which serves as a one-carbon component. The reaction proceeds via a hydrogen-borrowing mechanism.
Reaction Workflow:
Caption: Experimental Workflow for Iridium-Catalyzed (5+1) Annulation.
Experimental Protocol: Synthesis of a Disubstituted Cyclohexane [2]
-
Materials: 1,5-diol (2.0 equiv), methyl ketone (1.0 equiv), [IrCp*Cl₂]₂ (2 mol %), potassium hydroxide (B78521) (KOH) (4.0 equiv), and toluene as the solvent.
-
Procedure: A mixture of the 1,5-diol, methyl ketone, [IrCp*Cl₂]₂, and KOH in toluene is heated at 115 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the substituted cyclohexane. This method can produce cyclohexanes with high diastereoselectivity, particularly with substituted 1,5-diols.[2]
Asymmetric Robinson Annulation
A classic and powerful ring-forming reaction, the Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. The use of chiral organocatalysts, such as (S)-proline, can render this process highly enantioselective, providing access to chiral fused bicyclic systems.
Reaction Mechanism:
Caption: Key Steps in the Asymmetric Robinson Annulation.
Experimental Protocol: Enantioselective Synthesis of the Wieland-Miescher Ketone [3][4]
-
Materials: 2-Methyl-1,3-cyclohexanedione (1.0 equiv), methyl vinyl ketone (MVK) (1.2 equiv), (S)-proline (10 mol %), and dimethylformamide (DMF) as the solvent.
-
Procedure: To a stirred solution of 2-methyl-1,3-cyclohexanedione and (S)-proline in DMF, methyl vinyl ketone is added dropwise at room temperature. The reaction mixture is stirred for a specified period (e.g., 24-48 hours) and monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the enantiomerically enriched Wieland-Miescher ketone. Yields are typically around 75%, with enantiomeric ratios of approximately 84:16.[3]
Concluding Remarks
The stereoselective synthesis of substituted cyclohexanes remains a vibrant area of research, driven by the importance of these motifs in medicinal chemistry and natural product synthesis. The methods presented herein represent a selection of powerful and versatile strategies, each with its own set of advantages and limitations. The choice of a particular method will ultimately be guided by the specific synthetic target and the desired stereochemical outcome. For the synthesis of highly functionalized, poly-substituted cyclohexanes with excellent stereocontrol, modern organocatalytic domino reactions offer an elegant and efficient solution. For convergent syntheses, metal-catalyzed annulations provide a powerful alternative. Classic methods like the Robinson annulation and Diels-Alder reaction continue to be indispensable tools, especially in their asymmetric variants. As the demand for enantiomerically pure, complex molecules grows, the continued development and refinement of these and other stereoselective methods will be of paramount importance.
References
Safety Operating Guide
Safe Disposal of 2,2-Dimethylcyclohexane-1,3-dione: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethylcyclohexane-1,3-dione, a compound commonly used in chemical synthesis. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for closely related compounds, this includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]
Core Disposal Protocol
The recommended and safest method for the disposal of this compound is to utilize a licensed and approved hazardous waste disposal company.[1] On-site chemical treatment or neutralization by laboratory personnel is not advised due to the potential for hazardous reactions and the lack of established protocols. The environmental hazards associated with analogous compounds, such as being harmful to aquatic life with long-lasting effects, underscore the importance of professional disposal.
Step-by-Step Disposal Procedure:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store the waste in its original container or a clearly labeled, compatible container. The container must be in good condition, free from leaks, and kept securely closed when not in use.
-
The label should clearly read "Hazardous Waste" and identify the contents as "this compound".
-
-
Waste Accumulation:
-
Accumulate the waste in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is under the control of laboratory personnel and is situated away from drains and sources of ignition.[2]
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with an accurate description and quantity of the waste.
-
-
Documentation:
-
Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound and its close analogs.
| Property | Value / Information |
| Chemical Formula | C₈H₁₂O₂ |
| Molar Mass | 140.18 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects.[3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1] |
| Incompatible Materials | Strong oxidizing agents, Bases.[1] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or degradation of this compound are not provided as this is not the recommended disposal method. The primary directive from safety data sheets for analogous compounds is to avoid environmental release and to consign the material to a professional waste disposal service.[1] Attempting to neutralize the compound without a validated procedure could lead to incomplete reactions, the generation of more hazardous byproducts, or unsafe conditions.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
